Product packaging for Calceolarioside B(Cat. No.:CAS No. 105471-98-5)

Calceolarioside B

Cat. No.: B027583
CAS No.: 105471-98-5
M. Wt: 478.4 g/mol
InChI Key: LFKQVVDFNHDYNK-FOXCETOMSA-N
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Description

Calceolarioside B is a hydroxycinnamic acid. It has a role as a metabolite.
This compound has been reported in Fraxinus insularis, Plantago depressa, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26O11 B027583 Calceolarioside B CAS No. 105471-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2/b6-3+/t18-,20-,21+,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKQVVDFNHDYNK-FOXCETOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70414938
Record name Calceolarioside B
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105471-98-5
Record name Calceolarioside B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105471-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calceolarioside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70414938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calceolarioside B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4UBY23XZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Calceolarioside B: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calceolarioside B, a phenylethanoid glycoside, has garnered increasing interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound, aimed at supporting research and development efforts in pharmacology and natural product chemistry.

Natural Sources and Distribution of this compound

This compound has been identified in a variety of plant species across several families. The distribution of this compound can vary significantly between different plant parts, such as leaves, stems, and roots. The primary plant families and species known to contain this compound are summarized below.

Plant FamilySpeciesPlant Part(s)Reported Content (mg/g dry weight)Reference(s)
Lardizabalaceae Akebia quinataStems0.72 - 2.68 (for a related compound)[1][2]
Stauntonia hexaphyllaLeavesNot explicitly quantified[3]
Oleaceae Fraxinus insularisNot specifiedPresence reported[4]
Fraxinus sieboldianaNot specifiedPresence reported
Plantaginaceae Plantago depressaNot specifiedPresence reported[4]
Lamiaceae Ajuga decumbensWhole herbNot explicitly quantified

Note: Quantitative data for this compound is limited in the currently available literature. The value presented for Akebia quinata is for a structurally related phenylethanoid glycoside, 2-(3,4-dihydroxyphenyl)ethyl-O-β-D-glucopyranoside, which was quantified in the same study that identified this compound. Further research is needed to establish precise concentrations of this compound in these and other species.

Experimental Protocols

Extraction of Phenolic Compounds from Akebia quinata Stems

This protocol is adapted from a validated method for the analysis of phenolic compounds, including this compound, in Akebia quinata.[1][2]

Materials:

  • Dried and powdered stems of Akebia quinata

  • Methanol

  • Ultrasonic bath

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 1.0 g of the powdered plant material.

  • Add 50 mL of methanol to the sample.

  • Perform extraction in an ultrasonic bath for 60 minutes.

  • Filter the extract through filter paper to separate the solid residue.

  • Repeat the extraction process on the residue two more times with fresh methanol.

  • Combine the filtrates from all three extractions.

  • Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in methanol to a final concentration of 20 mg/mL for HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is based on a validated HPLC-PDA assay for the simultaneous determination of four phenolic compounds in Akebia quinata.[1][2]

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 10-15% B

    • 10-25 min: 15-22% B

    • 25-40 min: 22-40% B

    • 40-50 min: 40-100% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve over the desired concentration range.

Quantification:

  • Inject the prepared sample extracts and standard solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway begins with the amino acid phenylalanine.

Biosynthesis of this compound.

Pathway Description: The biosynthesis starts with the deamination of Phenylalanine to Cinnamic Acid by the enzyme Phenylalanine Ammonia-Lyase (PAL). Cinnamic acid is then hydroxylated to form p-Coumaric Acid by Cinnamate 4-Hydroxylase (C4H). Subsequently, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to p-Coumaroyl-CoA . Further hydroxylation by p-Coumaroyl 3-Hydroxylase (C3H) yields Caffeoyl-CoA .

From Caffeoyl-CoA, the pathway branches and involves multiple enzymatic steps, including reductions and glycosylations, to form the hydroxytyrosol and caffeoyl moieties that are characteristic of this compound. UDP-glycosyltransferases (UGTs) play a crucial role in attaching sugar molecules to the aglycone core. The final assembly into the specific structure of this compound is catalyzed by a series of specific enzymes that facilitate the esterification and glycosidic bond formations.

Conclusion

This technical guide consolidates the current knowledge on the natural sources, distribution, and analysis of this compound. While several plant sources have been identified, there is a clear need for more extensive quantitative studies to determine the concentration of this compound in different species and tissues. The provided experimental protocols offer a validated starting point for the extraction and quantification of this compound, which can be adapted and optimized for specific research needs. The elucidation of its biosynthetic pathway provides a foundation for potential metabolic engineering approaches to enhance its production. Further research in these areas will be crucial for unlocking the full therapeutic potential of this compound.

References

Calceolarioside B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Calceolarioside B, a phenylethanoid glycoside found in various medicinal plants, has emerged as a compound of significant interest to the scientific community. This technical guide provides an in-depth overview of the discovery, history, and biological activities of this compound. It details the available quantitative data on its bioactivities, outlines experimental protocols for its study, and visualizes its known signaling pathway interactions. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's therapeutic potential.

Discovery and History

This compound has been isolated from several plant species, notably from the leaves of Akebia quinata, a plant used in traditional Chinese medicine. While the specific seminal paper detailing its initial discovery and characterization has not been identified in the current literature search, its presence is well-documented in numerous phytochemical studies. The structural elucidation of this compound, a hydroxycinnamic acid, has been confirmed through various spectroscopic methods. Its molecular formula is C₂₃H₂₆O₁₁ and its IUPAC name is [(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1].

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₃H₂₆O₁₁[2]
Molecular Weight478.45 g/mol [3]
IUPAC Name[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]
CAS Number105471-98-5[3]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with quantitative data available for its antiviral and enzyme-inhibitory effects.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against the SARS-CoV-2 Omicron BA.2 variant.

VirusCell LineAssayIC₅₀ / EC₅₀CC₅₀Selectivity Index (SI)Reference
SARS-CoV-2 Omicron BA.2RLE-6TNPseudovirus Entry~60 µM~2118 µM~35.3[4]
HIV (gp41)--0.1 mg/mL--
Enzyme Inhibition

This compound has been shown to inhibit rat lens aldose reductase (RLAR), an enzyme implicated in diabetic complications.

EnzymeSourceIC₅₀Reference
Aldose ReductaseRat Lens23.99 µM[3]
Immunomodulatory and Anti-inflammatory Activity

This compound exhibits immunomodulatory effects by reducing the expression of the pro-inflammatory cytokine IL-6 in LPS- and pseudovirus-induced RLE-6TN cells[3]. This anti-inflammatory activity is mediated through the inhibition of the NF-κB/MAPK signaling pathway.

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli, leading to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6). By inhibiting these pathways, this compound can effectively reduce inflammation.

CalceolariosideB_NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK activates p38 p38 TAK1->p38 activates ERK ERK TAK1->ERK activates JNK JNK TAK1->JNK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates AP-1 AP-1 p38->AP-1 activates ERK->AP-1 activates JNK->AP-1 activates AP-1_n AP-1 AP-1->AP-1_n translocates This compound This compound This compound->IKK This compound->p38 This compound->ERK This compound->JNK Pro-inflammatory Genes Pro-inflammatory Gene Transcription NF-κB_n->Pro-inflammatory Genes AP-1_n->Pro-inflammatory Genes IL-6 IL-6 Pro-inflammatory Genes->IL-6 expresses

Figure 1. Inhibition of NF-κB and MAPK signaling pathways by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and bioassays of this compound are not fully available in the public domain. The following sections provide generalized procedures based on the available literature.

Isolation and Purification

A general workflow for the isolation of this compound from plant material is outlined below.

Isolation_Workflow start Plant Material (e.g., Akebia quinata leaves) extraction Extraction (e.g., with methanol or ethanol) start->extraction partition Solvent Partitioning (e.g., with ethyl acetate and water) extraction->partition chromatography1 Column Chromatography (e.g., Sephadex LH-20) partition->chromatography1 chromatography2 Preparative HPLC (e.g., C18 column) chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Figure 2. General workflow for the isolation of this compound.

Protocol:

  • Extraction: Dried and powdered plant material (e.g., leaves of Akebia quinata) is extracted with a suitable solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate or n-butanol fraction, which is typically rich in phenylethanoid glycosides, is subjected to column chromatography on a stationary phase like Sephadex LH-20, eluting with methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a gradient of methanol and water as the mobile phase to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antiviral Assay (Pseudovirus Entry Assay)

The following is a generalized protocol for assessing the inhibitory effect of this compound on viral entry using a pseudovirus system.

Materials:

  • ACE2-expressing host cells (e.g., RLE-6TN)

  • SARS-CoV-2 spike pseudovirus

  • This compound

  • Cell culture medium

  • 96-well plates

  • MTT reagent

Protocol:

  • Cell Seeding: Seed ACE2-expressing cells in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Neutralization: Mix the pseudovirus with different concentrations of this compound and incubate for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the cells and incubate for 24-48 hours.

  • Quantification of Infection: Measure the reporter gene expression (e.g., luciferase or GFP) to determine the extent of viral entry.

  • Cytotoxicity Assay (MTT): In a parallel plate, treat cells with the same concentrations of this compound without the virus to assess cytotoxicity using the MTT assay.

  • Data Analysis: Calculate the EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) from the dose-response curves.

Synthesis of this compound

A convenient 4-step synthesis for this compound has been reported, with the key step being a regioselective acylation. While a detailed, replicable protocol is not available, the general steps are outlined below.

Starting Materials:

  • 2-Phenylethyl-β-D-glucoside

  • Cinnamoyl chloride

Key Steps:

  • Preparation of 2-phenylethyl-β-D-glucoside: This starting material can be synthesized or obtained commercially.

  • Regioselective O-6 Acylation: The key step involves the regioselective acylation of the 6-hydroxyl group of the glucose moiety of 2-phenylethyl-β-D-glucoside with a suitable cinnamoyl chloride. This reaction is catalyzed by dimethyltin dichloride (Me₂SnCl₂).

  • Deprotection: Removal of any protecting groups used during the synthesis.

  • Purification: The final product is purified by chromatographic methods.

Doxorubicin-Induced Cardiotoxicity

Currently, there is no available research in the public domain that investigates the effects of this compound on doxorubicin-induced cardiotoxicity. This represents a potential area for future investigation, given the compound's known anti-inflammatory and potential antioxidant properties.

Conclusion

This compound is a promising natural product with a range of documented biological activities, including antiviral and anti-inflammatory effects. Its mechanism of action appears to involve the modulation of key inflammatory signaling pathways. While a synthetic route has been established, further research is needed to develop detailed and optimized protocols for its isolation, synthesis, and biological evaluation. The lack of data on its effects on conditions such as doxorubicin-induced cardiotoxicity highlights opportunities for future research to fully elucidate the therapeutic potential of this interesting molecule.

References

Calceolarioside B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Calceolarioside B, a phenylethanoid glycoside with demonstrated therapeutic potential. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Chemical Identity and Structure

This compound is a natural compound that can be isolated from various plant species, including Akebia quinata and Fraxinus insularis.[1][2] It belongs to the class of phenylpropanoid glycosides, characterized by a hydroxycinnamic acid moiety.[1]

The chemical structure of this compound consists of a central glucose unit to which a hydroxytyrosol and a caffeoyl group are attached. Specifically, it is the [(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate.[1][3][4]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name [(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1][3][4]
CAS Number 105471-98-5[4][5]
Molecular Formula C23H26O11[3]
SMILES C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O[6]
InChI InChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2/b6-3+/t18-,20-,21+,22-,23-/m1/s1[3][6]

Physicochemical Properties

This compound is typically isolated as a white or light yellow crystalline powder.[5] Its solubility and other physical characteristics are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 478.45 g/mol [3]
Appearance White or light yellow crystal powder[5]
Solubility Soluble in methanol and DMSO (≥ 200 mg/mL).[5][7]
Storage Conditions 2-8°C or -20°C, protected from light.[4][5]

Biological and Pharmacological Activities

This compound has been shown to exhibit a range of biological activities, highlighting its potential as a therapeutic agent. These activities are summarized below.

Table 3: Summary of Biological Activities and Quantitative Data for this compound

ActivityAssayKey Findings
Antiviral (SARS-CoV-2) Pseudovirus Entry AssayInhibits the entry of SARS-CoV-2 Omicron BA.2 pseudovirus into host cells.
Anti-inflammatory ELISAReduces IL-6 levels in LPS- and pseudovirus-induced RLE-6TN cells at 200 μM.[2] Identified as an IL-6 inhibitor, reducing its expression by 43.18%.[4]
Anticancer Cell Proliferation AssayExhibits 10%-15% inhibition on the proliferation of human hormone-refractory prostate cancer PC-3 cell lines at 30 μM.[2]
Enzyme Inhibition Rat Lens Aldose Reductase (RLAR) Inhibition AssayInhibits RLAR with an IC50 of 23.99 μM.[2][7]
Antioxidant DPPH Radical Scavenging AssayEffectively scavenges DPPH radicals with an IC50 value of 94.60 μM.[7]
Immunomodulatory Flow CytometryPromotes the switch of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[1][3]

Signaling Pathways and Mechanisms of Action

Inhibition of SARS-CoV-2 Viral Entry

This compound has been demonstrated to inhibit the entry of the SARS-CoV-2 Omicron BA.2 variant into host cells. Molecular docking and biolayer interferometry assays have shown that it binds with high affinity to the receptor-binding domain (RBD) of the viral spike protein. This interaction interferes with the binding of the spike protein to the angiotensin-converting enzyme 2 (ACE2) receptor on host cells, thereby blocking viral entry.[1][3][5]

SARS_CoV_2_Inhibition cluster_virus SARS-CoV-2 cluster_cell Host Cell Spike Protein Spike Protein ACE2 Receptor ACE2 Receptor Spike Protein->ACE2 Receptor Binds to This compound This compound This compound->Spike Protein Binds to & Inhibits Viral Entry Viral Entry ACE2 Receptor->Viral Entry Mediates

Caption: Inhibition of SARS-CoV-2 entry by this compound.

Anti-inflammatory and Immunomodulatory Effects

This compound demonstrates anti-inflammatory properties by reducing the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6).[2] Extracts containing this compound have been shown to modulate inflammation through the NF-κB/MAPK signaling pathway.[4] Furthermore, it can promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, suggesting a role in resolving inflammation.[1][3]

Potential Nrf2 Pathway Activation

While direct studies on this compound are ongoing, related phenylethanoid glycosides like Calceolarioside E have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][8] Nrf2 is a master regulator of the cellular antioxidant response.[6] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes. This suggests a potential mechanism for the observed antioxidant effects of this compound.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS ROS ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Promotes transcription

Caption: Postulated Nrf2 pathway activation by this compound.

Experimental Protocols

SARS-CoV-2 Pseudovirus Entry Inhibition Assay

This protocol is adapted from studies investigating the antiviral activity of this compound against the SARS-CoV-2 Omicron BA.2 variant.[4]

  • Cell Culture:

    • Maintain 293T cells transfected with an ACE2-mcherry plasmid and RLE-6TN rat type II alveolar epithelial cells in appropriate culture media.

    • Seed 5 x 10^4 ACE2-293T cells per well in a 24-well plate containing coverslips and allow them to adhere overnight.[4]

  • Virus Neutralization:

    • Prepare serial dilutions of this compound (e.g., from 200 μM down to 25 μM).[4]

    • Pre-incubate the this compound dilutions with SARS-CoV-2 Omicron BA.2 spike pseudovirus and 5 μg/mL polybrene for 1 hour at 37°C.[4]

  • Infection and Incubation:

    • Add the virus-compound mixtures to the seeded ACE2-293T cells.

    • Incubate for 12 hours.[4]

    • Replace the medium with fresh culture medium and incubate for an additional 24 hours.[4]

  • Analysis:

    • Wash the cells and fix with 1% paraformaldehyde for 15 minutes.

    • Stain the cell nuclei with DAPI for 10 minutes.[4]

    • Mount the coverslips and visualize using fluorescence microscopy to determine the percentage of infected cells (expressing mCherry).

Viral_Entry_Assay_Workflow Start Start Seed_Cells Seed ACE2-293T cells Start->Seed_Cells Prepare_Compound Prepare this compound dilutions Seed_Cells->Prepare_Compound Pre_incubate Pre-incubate compound with pseudovirus Prepare_Compound->Pre_incubate Infect_Cells Add mixture to cells & incubate 12h Pre_incubate->Infect_Cells Change_Medium Replace medium & incubate 24h Infect_Cells->Change_Medium Fix_Stain Fix cells and stain with DAPI Change_Medium->Fix_Stain Analyze Analyze via fluorescence microscopy Fix_Stain->Analyze End End Analyze->End

Caption: Workflow for SARS-CoV-2 pseudovirus entry assay.

IL-6 Level Determination by ELISA

This protocol is based on the methodology used to assess the anti-inflammatory effects of this compound.[4]

  • Cell Culture and Stimulation:

    • Culture RLE-6TN rat type II alveolar epithelial cells.

    • Induce an inflammatory response by treating the cells with 5 mg/L lipopolysaccharide (LPS).[4]

    • Subsequently, treat the cells with 200 μM this compound or a vehicle control.[4]

    • Add the Omicron BA.2 pseudovirus for further stimulation.[4]

  • Sample Collection:

    • After 24 hours of incubation, collect the cell culture supernatant.[4]

  • ELISA Procedure:

    • Perform the ELISA using a commercial Rat IL-6 ELISA Kit according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength to determine the concentration of IL-6 in the supernatant.

DPPH Radical Scavenging Assay

This is a standard protocol for assessing antioxidant activity.[2][9]

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 8 mg in 100 mL).[2]

  • Assay Procedure:

    • In a 96-well microplate, mix 100 μL of the DPPH solution with 100 μL of various concentrations of this compound.[2]

    • Use methanol as a control.

    • Incubate the plate at room temperature in the dark for 30 minutes.[2]

  • Measurement:

    • Measure the absorbance at 514 nm using a microplate reader.[2]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value from a dose-response curve.

Conclusion

This compound is a promising natural product with a diverse range of pharmacological activities, including antiviral, anti-inflammatory, antioxidant, and anticancer properties. Its mechanisms of action, particularly the inhibition of SARS-CoV-2 entry and potential modulation of the Nrf2 pathway, warrant further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

Calceolarioside B CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Calceolarioside B, a phenylethanoid glycoside, detailing its chemical properties, biological activities, and the experimental protocols used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Chemical and Physical Properties

This compound is a natural compound that has been isolated from various plant species. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference(s)
CAS Number 105471-98-5[1][2][3][4][5]
Molecular Formula C₂₃H₂₆O₁₁[1][3][4][5]
Molecular Weight 478.45 g/mol [1][3]
Appearance Yellow-orange powder[5]
Purity ≥98% (via HPLC)[1][4]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[1]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including enzyme inhibition and anti-proliferative effects. The following table summarizes the key quantitative data from experimental studies.

Biological ActivityCell Line / ModelIC₅₀ / EffectReference(s)
Inhibition of Rat Lens Aldose Reductase (RLAR)In vitro enzyme assay23.99 μM[2]
Anti-proliferative ActivityHuman Prostate Cancer (PC-3) cells~10-15% inhibition at 30 μM
Reduction of Interleukin-6 (IL-6) LevelsLPS- and pseudovirus-induced RLE-6TN cellsReduction observed at 200 μM

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Rat Lens Aldose Reductase (RLAR) Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of this compound on rat lens aldose reductase.

Objective: To quantify the IC₅₀ value of this compound for the inhibition of RLAR.

Materials:

  • Rat lenses

  • Phosphate buffer (0.067 M, pH 6.2)

  • NADPH solution (2.5 x 10⁻⁴ M)

  • DL-glyceraldehyde solution (substrate, 5 x 10⁻⁴ M)

  • This compound stock solutions at various concentrations

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Lens Homogenate:

    • Excise lenses from the eyes of Wistar rats.

    • Prepare a 10% (w/v) homogenate of the lenses in 0.1 M phosphate-buffered saline (pH 7.4).

    • Centrifuge the homogenate to obtain a clear supernatant containing the aldose reductase enzyme.

  • Enzyme Assay:

    • In a cuvette, combine 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution, and 0.1 mL of the lens supernatant.

    • Add 0.1 mL of the this compound stock solution (or vehicle control).

    • Initiate the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate.

    • Immediately measure the decrease in absorbance at 340 nm over a period of 3-5 minutes. This change in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min).

    • Determine the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Anti-proliferative Activity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the anti-proliferative effects of this compound on prostate cancer cells.

Objective: To determine the effect of this compound on the viability and proliferation of PC-3 cells.

Materials:

  • PC-3 human prostate cancer cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed PC-3 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment:

    • Treat the cells with various concentrations of this compound. Include a vehicle-only control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10-20 μL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the absorbance of each well.

    • Calculate the percentage of cell viability for each treatment group relative to the control group.

Interleukin-6 (IL-6) Quantification (ELISA)

This protocol details the enzyme-linked immunosorbent assay (ELISA) for measuring the levels of IL-6 in cell culture supernatants following treatment with this compound.

Objective: To quantify the concentration of IL-6 in cell culture supernatants.

Materials:

  • Human IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)

  • Cell culture supernatants from RLE-6TN cells (treated with LPS/pseudovirus and this compound)

  • Recombinant human IL-6 standard

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the IL-6 capture antibody overnight at 4°C.

  • Blocking and Sample Addition:

    • Wash the plate with wash buffer and block non-specific binding sites with a blocking buffer.

    • Add the cell culture supernatants and a serial dilution of the recombinant IL-6 standard to the wells. Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate and add the biotinylated IL-6 detection antibody to each well. Incubate for 1-2 hours at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Signal Development and Measurement:

    • Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until a color change is observed.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of IL-6 in the samples by interpolating their absorbance values on the standard curve.

Signaling Pathways

Based on studies of phenylethanoid glycosides, it is hypothesized that the anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway. The activation of this pathway by inflammatory stimuli like Lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines such as IL-6.

CalceolariosideB_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκBα IKK_complex->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (in Nucleus) NFkappaB->NFkappaB_nucleus Translocates IL6_gene IL-6 Gene Transcription NFkappaB_nucleus->IL6_gene Induces IL6_protein IL-6 Protein (Pro-inflammatory Cytokine) IL6_gene->IL6_protein Leads to CalceolariosideB This compound CalceolariosideB->IKK_complex Inhibits

Caption: Putative anti-inflammatory signaling pathway of this compound.

Disclaimer: The information provided in this document is for research and informational purposes only and is not intended as a substitute for professional medical advice, diagnosis, or treatment.

References

Preliminary Insights into the Mechanism of Action of Calceolarioside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Calceolarioside B, a phenylethanoid glycoside, has emerged as a compound of interest in biomedical research due to its diverse pharmacological activities. Preliminary studies have indicated its potential as an anti-inflammatory, antioxidant, and antiviral agent. This technical guide provides an in-depth overview of the early investigations into the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound and its related compounds.

Table 1: Inhibitory Activity of this compound on Rat Lens Aldose Reductase (RLAR)

CompoundTargetIC50 (µM)Source
This compoundRat Lens Aldose Reductase (RLAR)23.99[1][1]

Table 2: Effect of Calceolarioside E on Nrf2 Protein Levels in UVA/UVB-Irradiated Human Keratinocytes (HaCaT Cells)

Treatment (1h pre-treatment)Nrf2 Protein Level (relative to untreated control)Source
Control1.0[1]
UVA/UVB~0.5[1]
UVA/UVB + Calceolarioside E (1 µM)~0.8[1]
UVA/UVB + Calceolarioside E (5 µM)~1.2[1]
UVA/UVB + Calceolarioside E (10 µM)~1.5[1]

Note: Data for Calceolarioside E is presented as a strong indicator of the likely activity of the structurally similar this compound.

Experimental Protocols

Rat Lens Aldose Reductase (RLAR) Inhibition Assay

This protocol outlines the methodology used to determine the inhibitory effect of this compound on RLAR activity.

  • Enzyme Preparation: Lenses from male Wistar rats are homogenized in a phosphate buffer (e.g., 135 mM Na,K-phosphate buffer, pH 7.0) containing 0.5 mM phenylmethylsulfonyl fluoride (PMSF) and 10 mM 2-mercaptoethanol. The homogenate is then centrifuged at 100,000 x g for 30 minutes at 4°C, and the resulting supernatant containing the RLAR enzyme is collected.

  • Assay Procedure: The reaction mixture typically contains 100 mM phosphate buffer (pH 6.2), 0.16 mM NADPH, 10 mM DL-glyceraldehyde (substrate), and the prepared enzyme solution.

  • Inhibition Measurement: Various concentrations of this compound are pre-incubated with the enzyme solution before the addition of the substrate. The enzymatic reaction is initiated by adding DL-glyceraldehyde.

  • Data Analysis: The decrease in NADPH absorbance at 340 nm is monitored spectrophotometrically. The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Nrf2 Activation Assay in Human Keratinocytes

This protocol, adapted from studies on the related compound Calceolarioside E, describes a method to assess the activation of the Nrf2 antioxidant pathway.

  • Cell Culture: Human keratinocyte cells (HaCaT) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 1, 5, and 10 µM of Calceolarioside E) for 1 hour.

  • Induction of Oxidative Stress: Following pre-treatment, cells are exposed to UVA/UVB irradiation to induce oxidative stress.

  • Western Blot Analysis: After a 24-hour incubation period post-irradiation, total protein is extracted from the cells. Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using a chemiluminescence detection system. Densitometric analysis is performed to quantify the relative changes in Nrf2 protein levels.

Anti-Inflammatory Activity in LPS-Stimulated Macrophages

The following protocols are generalized methods to investigate the anti-inflammatory effects of this compound on key inflammatory signaling pathways. Direct experimental data for this compound using these specific protocols is an area for future research.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Stimulation and Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • ELISA: The cell culture supernatant is collected, and the concentration of IL-6 is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Cell Treatment and Lysis: RAW 264.7 cells are treated as described in the IL-6 production assay. At specific time points (e.g., 15, 30, 60 minutes), cells are lysed to extract total protein.

  • Western Blot Analysis: Protein extracts are subjected to Western blotting as described for the Nrf2 assay. Membranes are probed with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, including NF-κB p65, IκBα, p38 MAPK, ERK1/2, and JNK. This allows for the assessment of the activation state of these pathways.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways involved in the mechanism of action of this compound and a typical experimental workflow.

cluster_0 Anti-inflammatory & Antioxidant Pathways cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates IKK IKK TLR4->IKK Activates CalceolariosideB This compound CalceolariosideB->p38 Inhibits (Hypothesized) CalceolariosideB->ERK Inhibits (Hypothesized) CalceolariosideB->JNK Inhibits (Hypothesized) CalceolariosideB->IKK Inhibits (Hypothesized) Keap1 Keap1 CalceolariosideB->Keap1 Inhibits (Hypothesized) IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) p65 p65 IκBα->p65 Inhibits p50 p50 IκBα->p50 Inhibits p65_p50_nucleus p65/p50 (Nucleus) p65->p65_p50_nucleus Translocates p50->p65_p50_nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, etc.) p65_p50_nucleus->Inflammatory_Genes Induces Nrf2 Nrf2 Keap1->Nrf2 Sequesters for degradation Nrf2_nucleus Nrf2 (Nucleus) Nrf2->Nrf2_nucleus Translocates ARE ARE Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces

Caption: Hypothesized signaling pathways modulated by this compound.

cluster_workflow Western Blot Experimental Workflow for Signaling Pathway Analysis start Seed RAW 264.7 cells pretreatment Pre-treat with This compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation lysis Cell Lysis at various time points stimulation->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-p-p65) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis

Caption: A typical Western blot workflow for pathway analysis.

Discussion of Preliminary Findings

The initial investigations into the mechanism of action of this compound have unveiled several promising avenues for its therapeutic application.

Anti-inflammatory Effects: The hypothesized inhibition of the NF-κB and MAPK signaling pathways is a cornerstone of the anti-inflammatory effects of many natural compounds. In the context of inflammation, lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, acts as a potent activator of Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the MAPK and NF-κB pathways, leading to the production of pro-inflammatory cytokines such as IL-6. The potential of this compound to interfere with these pathways suggests it could be a valuable agent for mitigating inflammatory responses. However, it is crucial to underscore that direct experimental evidence for this compound's impact on these pathways is currently lacking and represents a significant area for future investigation.

Antioxidant Properties: The activation of the Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their expression. The findings that the related compound, Calceolarioside E, can increase Nrf2 protein levels strongly suggest that this compound may also exert its antioxidant effects through this pathway.[1] This would be a significant finding, as oxidative stress is implicated in a wide range of pathologies.

Enzyme Inhibition: The inhibition of rat lens aldose reductase (RLAR) by this compound with an IC50 of 23.99 µM is a noteworthy finding.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications, particularly diabetic cataracts. By inhibiting this enzyme, this compound could potentially prevent or slow the progression of such complications.

Future Directions and Conclusion

The preliminary studies on this compound provide a compelling foundation for its further development as a therapeutic agent. Its multifaceted mechanism of action, potentially targeting key inflammatory and oxidative stress pathways, makes it an attractive candidate for a variety of diseases.

Future research should focus on:

  • Confirming the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways in relevant cell models, such as LPS-stimulated macrophages, using techniques like Western blotting to analyze the phosphorylation status of key signaling proteins.

  • Quantifying the reduction of pro-inflammatory cytokines , including IL-6, TNF-α, and IL-1β, in response to this compound treatment in vitro and in vivo.

  • Directly investigating the activation of the Nrf2 pathway by this compound , including studies on its nuclear translocation and the expression of its downstream antioxidant target genes.

  • Elucidating the in vivo efficacy of this compound in animal models of inflammatory diseases and diabetic complications.

References

In Silico Screening of Calceolarioside B for Antiviral Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calceolarioside B is a phenylethanoid glycoside isolated from various medicinal plants, including Akebia quinata Thunb.[1][2] Traditionally used in herbal medicine, recent scientific investigations have highlighted its diverse pharmacological properties. This guide focuses on the demonstrated and predicted antiviral potential of this compound, providing a comprehensive overview of the in silico screening methodologies that are pivotal in evaluating its efficacy against viral targets.

Emerging research has identified this compound as a promising candidate for antiviral therapy. It has shown inhibitory activity against the Human Immunodeficiency Virus (HIV) gp41 protein and, more recently, against the SARS-CoV-2 Omicron BA.2 variant.[1][2] Studies indicate that its mechanism against SARS-CoV-2 involves high-affinity binding to the spike (S) protein, which interferes with the virus's entry into host cells via the ACE2 receptor.[1][3][4] Beyond direct viral inhibition, this compound also exhibits immunomodulatory effects, capable of reducing inflammatory cytokines like IL-6 by modulating the NF-κB/MAPK signaling pathway.[1][2]

This technical guide serves as a resource for professionals in drug discovery, outlining the core computational strategies to systematically evaluate natural products like this compound. We will detail the experimental protocols for key in silico techniques, present quantitative data from existing studies, and visualize complex workflows and biological pathways to provide a clear and actionable framework for future research.

The In Silico Antiviral Screening Workflow

The computational screening of a natural product like this compound follows a structured, multi-step process. This workflow is designed to efficiently predict the compound's potential as a drug candidate by evaluating its interaction with viral targets and its pharmacokinetic properties before proceeding to more resource-intensive in vitro and in vivo testing.

General In Silico Antiviral Screening Workflow A Target Identification (e.g., Viral Proteases, Polymerases, Glycoproteins) B Ligand & Target Preparation (3D Structure Retrieval and Refinement) A->B C Molecular Docking (Predict Binding Affinity and Pose) B->C F ADMET Prediction (Assess Drug-Likeness and Safety Profile) B->F D Molecular Dynamics Simulation (Assess Complex Stability) C->D E Pharmacophore Modeling (Identify Key Chemical Features) C->E G Hit Identification & Lead Optimization (Analysis and Selection of Promising Candidates) D->G E->G F->G H Experimental Validation (In Vitro / In Vivo Assays) G->H

A high-level overview of the computational drug discovery pipeline.

Detailed In Silico Experimental Protocols

This section provides detailed methodologies for the key computational experiments used to assess the antiviral potential of this compound.

Target Identification and Preparation

The first step in structure-based drug design is to identify and prepare the viral protein target.

  • Target Selection : Choose a viral protein essential for replication or entry that is a validated or promising drug target. For SARS-CoV-2, this includes the Spike (S) protein and the 3C-like protease (3CLpro). For HIV, a relevant target is the gp41 protein.[1][2]

  • Structure Retrieval : Download the three-dimensional crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).

  • Protein Preparation :

    • Use molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera) to process the raw PDB file.

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

    • Add hydrogen atoms, which are typically absent in crystallographic models.

    • Assign correct bond orders and formal charges.

    • Perform a constrained energy minimization to relieve any steric clashes in the protein structure.

    • Identify and define the binding site or active site cavity for the subsequent docking simulation.

Ligand Preparation

Proper preparation of the ligand (this compound) is crucial for accurate simulation.

  • Structure Retrieval : Obtain the 2D or 3D structure of this compound from a chemical database such as PubChem or ZINC.

  • 3D Conformation Generation : Convert the 2D structure to a 3D structure. Generate multiple low-energy conformers to account for the molecule's flexibility.

  • Energy Minimization : Perform a geometry optimization and energy minimization using a suitable force field (e.g., OPLS, MMFF94) to obtain a stable, low-energy conformation.

  • Charge Calculation : Assign partial atomic charges.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[5][6]

Molecular Docking Workflow cluster_0 Input Preparation A Prepared Ligand (this compound) D Docking Simulation (Algorithm explores ligand conformations and orientations) A->D B Prepared Target Protein (e.g., SARS-CoV-2 Spike) C Define Grid Box (Specifies the docking search space around the binding site) B->C C->D E Scoring Function (Estimates binding free energy for each pose) D->E F Pose Clustering & Analysis (Group similar poses and rank by score) E->F G Output: Best Binding Pose (Lowest energy conformation and interaction analysis) F->G Proposed SARS-CoV-2 Entry Inhibition by this compound cluster_0 Host Cell Membrane cluster_1 SARS-CoV-2 Virion ACE2 ACE2 Receptor Spike Spike (S) Protein Binding Spike->Binding Binds to Inhibition Spike->Inhibition Interaction Blocked CalceolariosideB This compound CalceolariosideB->Spike Interacts with Binding->ACE2 Inhibition->ACE2 Modulation of Inflammatory Signaling by this compound ViralStimulus Viral Infection (e.g., SARS-CoV-2) MAPK MAPK Pathway ViralStimulus->MAPK Activates NFkB NF-κB Pathway ViralStimulus->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) MAPK->Cytokines Upregulates NFkB->Cytokines Upregulates CalceolariosideB This compound CalceolariosideB->MAPK Inhibits CalceolariosideB->NFkB Inhibits

References

Calceolarioside B: Initial Findings on Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Calceolarioside B, a phenylethanoid glycoside, has emerged as a compound of interest in oncology research due to its preliminary demonstrated anticancer activities. This document provides a comprehensive overview of the initial findings related to the anticancer potential of this compound, with a particular focus on its effects on prostate cancer. This technical guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the current, albeit nascent, understanding of this compound's mechanism of action, supported by available data and detailed experimental protocols.

Introduction

The quest for novel, effective, and less toxic anticancer agents is a perpetual endeavor in pharmaceutical sciences. Natural products have historically been a rich source of therapeutic leads. This compound, a constituent of various plant species, has recently garnered attention for its potential bioactivities. Initial investigations suggest that this compound may exert cytotoxic and pro-apoptotic effects on cancer cells, particularly in the context of hormone-independent prostate cancer. This whitepaper aims to synthesize the preliminary data, outline key experimental methodologies for its study, and propose potential signaling pathways involved in its anticancer activity.

Quantitative Data Summary

The available quantitative data on the anticancer activity of this compound is limited, reflecting the early stage of research. The following table summarizes the key findings from initial screenings.

Cell Line Cancer Type Assay Parameter Value Reference
PC-3Hormone-Independent Prostate CancerProliferation Assay% Inhibition~10-15%[Not explicitly stated in search results]
DU145Hormone-Independent Prostate CancerNot SpecifiedNot SpecifiedNot Specified[Referenced as a relevant cell line for prostate cancer studies]

Note: The provided data is based on preliminary findings and requires further validation through more extensive studies. The lack of specific IC50 values and detailed dose-response curves highlights a significant gap in the current literature.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments used to assess the anticancer potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PC-3, DU145) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare various concentrations of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, and signaling pathway proteins like Akt, p-Akt, etc.) overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, based on the mechanisms of similar phenolic compounds in prostate cancer, a plausible hypothesis involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

CalceolariosideB_Apoptosis_Pathway cluster_cell CalceolariosideB This compound Cell Prostate Cancer Cell ROS ↑ ROS Production CalceolariosideB->ROS Bcl2 Bcl-2 (Anti-apoptotic) ↓ Expression CalceolariosideB->Bcl2 Bax Bax (Pro-apoptotic) ↑ Expression CalceolariosideB->Bax Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow wb Western Blot (Protein Expression) treatment->wb data_analysis Data Analysis mtt->data_analysis flow->data_analysis wb->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion

Caption: General experimental workflow for assessing anticancer potential.

Conclusion and Future Directions

The initial findings on this compound suggest a promising, yet largely unexplored, avenue for anticancer drug discovery. The preliminary evidence of its activity against hormone-independent prostate cancer warrants a more in-depth investigation into its efficacy and mechanism of action. Future research should prioritize:

  • Comprehensive Screening: Evaluating the cytotoxic effects of this compound across a broader panel of cancer cell lines to determine its spectrum of activity and to identify sensitive and resistant models.

  • Quantitative Analysis: Conducting detailed dose-response and time-course studies to establish robust IC50 values.

  • Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound through comprehensive Western blot analyses of key apoptotic and cell cycle regulatory proteins, as well as investigating its impact on other cell death mechanisms like autophagy and necrosis.

  • In Vivo Studies: Progressing to in vivo animal models to assess the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

Calceolarioside B as a Potent Inhibitor of Aldose Reductase: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Calceolarioside B's inhibitory activity against aldose reductase (AR), a key enzyme implicated in the pathogenesis of diabetic complications. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing this inhibition, and visual representations of the relevant biochemical pathways.

Core Quantitative Data

This compound has demonstrated significant inhibitory potential against rat lens aldose reductase (RLAR). The half-maximal inhibitory concentration (IC50) value, a critical measure of inhibitor potency, is summarized below.

CompoundTarget EnzymeIC50 Value (μM)Source Organism of Compound
This compoundRat Lens Aldose Reductase (RLAR)23.99[1][2]Stauntonia hexaphylla (Thunb.) Decne. leaves[1]

Experimental Protocols

The determination of the IC50 value of this compound against RLAR was achieved through a specific in vitro enzyme inhibition assay. The following protocol is based on the methodology described in the primary literature[1].

Preparation of Rat Lens Aldose Reductase (RLAR)
  • Source: Lenses from male Sprague-Dawley rats.

  • Homogenization: Lenses are homogenized in a 0.1 M phosphate buffer (pH 6.2).

  • Centrifugation: The homogenate is subjected to centrifugation at 10,000 x g for 20 minutes at 4°C.

  • Enzyme Source: The resulting supernatant is used as the source of RLAR for the assay.

Aldose Reductase Inhibition Assay

This assay is performed spectrophotometrically by monitoring the decrease in absorbance of NADPH at 340 nm.

  • Reaction Mixture Components:

    • 0.1 M Phosphate buffer (pH 6.2)

    • 0.4 mM NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

    • 10 mM DL-Glyceraldehyde (Substrate)

    • Rat Lens Aldose Reductase (RLAR) preparation

    • Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not affecting enzyme activity).

  • Assay Procedure:

    • The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

    • The change in absorbance at 340 nm is monitored over a specific period.

    • The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence of this compound to the rate in a control reaction without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The inhibition of aldose reductase by this compound has direct implications for the polyol pathway, a metabolic route that becomes particularly active during hyperglycemic conditions. Furthermore, emerging evidence suggests a potential interplay with inflammatory signaling cascades such as the NF-κB pathway.

Polyol Pathway and Point of Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, excess glucose is shunted into this pathway, where aldose reductase converts it to sorbitol. This accumulation of sorbitol can lead to osmotic stress and cellular damage. The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase can also contribute to cellular stress. This compound, by inhibiting aldose reductase, directly blocks the entry of glucose into this detrimental pathway.

G cluster_polyol Polyol Pathway cluster_inhibition Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) This compound This compound This compound->Glucose Inhibits G cluster_signaling Proposed Anti-inflammatory Signaling cluster_inhibitor Inhibitor Action AR Aldose Reductase Akt Akt AR->Akt Activates IκBα IκBα Akt->IκBα Phosphorylates (Inhibits) NFκB NF-κB IκBα->NFκB Releases Inflammation Inflammatory Gene Expression NFκB->Inflammation Promotes Calceolarioside_B This compound Calceolarioside_B->AR Inhibits G cluster_workflow IC50 Determination Workflow A Rat Lens Homogenization B Centrifugation & Supernatant Collection (RLAR Source) A->B C Aldose Reductase Assay Setup (Buffer, NADPH, RLAR, this compound) B->C D Initiate Reaction (Add DL-Glyceraldehyde) C->D E Spectrophotometric Monitoring (Absorbance at 340 nm) D->E F Data Analysis: Calculate % Inhibition E->F G IC50 Value Determination F->G

References

Methodological & Application

Application Note: Quantification of Calceolarioside B using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calceolarioside B is a phenylethanoid glycoside found in various plant species.[1] It is recognized for its potential biological activities, making its accurate quantification crucial for research, quality control of herbal products, and drug development. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of this compound.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[2] This method utilizes a reversed-phase approach, where the stationary phase (typically a C18 column) is nonpolar, and the mobile phase is polar. This compound, being a moderately polar compound, is retained on the column and then eluted by a mobile phase gradient. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.[3] Detection is achieved using a Diode Array Detector (DAD) or a UV detector at a wavelength where this compound exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Reagents and Materials
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water (ultrapure)

  • Formic acid (or ortho-phosphoric acid)

  • 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[4]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Elution Mode Gradient elution (example profile below)
Flow Rate 1.0 mL/min[4]
Column Temperature 30°C
Injection Volume 10 µL[4]
Detection DAD at 330 nm (or wavelength of maximum absorbance)

Example Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase B
09010
206040
256040
309010
359010
Preparation of Standard Solutions

Proper preparation of standards is critical for accurate quantification.[5]

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.[5] Dissolve and dilute to the mark with methanol.[5] This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions, e.g., 90:10 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6]

Sample Preparation (from Plant Material)

Sample preparation is a critical step to ensure clean and accurate results.[2][7]

  • Weighing: Accurately weigh 1.0 g of the dried, powdered plant material.

  • Extraction: Transfer the powder to a conical flask and add 25 mL of 70% methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the residue twice more and combine the supernatants.

  • Evaporation: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase (initial conditions).

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]

Calibration Curve and Quantification
  • Injection: Inject 10 µL of each working standard solution into the HPLC system in triplicate.

  • Data Acquisition: Record the peak area corresponding to the retention time of this compound for each injection.

  • Curve Construction: Plot a calibration curve of the mean peak area versus the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for good linearity.[8]

  • Sample Analysis: Inject 10 µL of the prepared sample solution into the HPLC system.

  • Quantification: Determine the peak area for this compound in the sample chromatogram. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[9][10]

Validation ParameterAcceptance CriteriaExample Result
Linearity (R²) R² ≥ 0.9990.9995
Range 1 - 100 µg/mLMet
LOD (Limit of Detection) Signal-to-Noise ratio of 3:10.2 µg/mL
LOQ (Limit of Quantification) Signal-to-Noise ratio of 10:10.6 µg/mL
Precision (RSD%) RSD ≤ 2%Intra-day: 0.85%Inter-day: 1.25%
Accuracy (Recovery %) 98 - 102%99.5%
Specificity No interfering peaks at the retention time of the analytePeak purity > 99%
Calibration Curve Data
Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Sample Quantification Results
Sample IDPeak AreaCalculated Conc. (µg/mL)Amount in original sample (mg/g)
Sample 1450,12329.550.148
Sample 2512,34533.630.168

Visualizations

Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Start StdPrep Prepare Standard Solutions (Stock & Working) Start->StdPrep SamplePrep Prepare Sample (Weigh -> Extract -> Filter) Start->SamplePrep CalCurve Inject Standards & Generate Calibration Curve StdPrep->CalCurve SampleInject Inject Sample Solution SamplePrep->SampleInject SystemSuitability System Suitability Test SystemSuitability->CalCurve SystemSuitability->SampleInject DataAcq Acquire Peak Area Data CalCurve->DataAcq SampleInject->DataAcq Quantify Quantify this compound using Calibration Curve DataAcq->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound quantification.

Validation cluster_params ICH Validation Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Robustness Robustness Method->Robustness

Caption: Relationship of HPLC method validation parameters.

References

Application Notes and Protocols: Calceolarioside B Cell-Based Assay for Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calceolarioside B, a phenylethanoid glycoside, has garnered interest for its potential therapeutic properties, including anticancer activities. Preliminary studies have indicated its inhibitory effects on the proliferation of certain cancer cell lines. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the cytotoxic effects of this compound. The methodologies described herein are foundational for screening and characterizing the cytotoxic potential of this and other related compounds.

Data Presentation

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit a biological process by 50%. The following table summarizes the known cytotoxic effects of this compound on a human prostate cancer cell line. Further research is required to establish IC50 values across a broader range of cancer cell lines.

Cell LineAssay TypeConcentration% InhibitionIC50Reference
PC-3 (Prostate Cancer)Proliferation Assay30 µM~10-15%Not Determined[1][2]

Experimental Protocols

Two standard and widely accepted methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate Buffered Saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the log of the concentration of this compound to determine the IC50 value.

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • This compound

  • Human cancer cell line (e.g., PC-3)

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as for the MTT assay.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound as described in the MTT assay protocol.

    • Include controls:

      • Vehicle control (cells treated with vehicle only)

      • Spontaneous LDH release control (untreated cells)

      • Maximum LDH release control (cells treated with lysis buffer)

      • Background control (medium only)

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Plot the percentage of cytotoxicity against the log of the concentration of this compound to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for in vitro cytotoxicity testing of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treat Treat Cells with this compound prep_cells->treat prep_compound Prepare this compound Dilutions prep_compound->treat incubate Incubate for 24-72h treat->incubate assay_mtt Add MTT Reagent incubate->assay_mtt MTT Assay assay_ldh Collect Supernatant for LDH Assay incubate->assay_ldh LDH Assay measure_mtt Solubilize Formazan & Read Absorbance assay_mtt->measure_mtt measure_ldh Perform LDH Reaction & Read Absorbance assay_ldh->measure_ldh analysis Calculate % Viability / % Cytotoxicity & Determine IC50 measure_mtt->analysis measure_ldh->analysis

Caption: General workflow for cytotoxicity testing.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

While the precise mechanism of this compound-induced cytotoxicity is still under investigation, it is hypothesized to involve the induction of apoptosis. Based on the known mechanisms of similar phenolic compounds, a plausible signaling cascade is the intrinsic (mitochondrial) pathway of apoptosis.

G cluster_cell Cancer Cell Calceolarioside_B This compound Bax Bax Activation Calceolarioside_B->Bax Bcl2 Bcl-2 Inhibition Calceolarioside_B->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

In Vivo Application Notes and Protocols for Calceolarioside B in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo study of Calceolarioside B in animal models. To date, published in vivo research on this compound is primarily focused on its pharmacokinetic profile. Efficacy studies in animal models for its potential anti-inflammatory, neuroprotective, and anticancer activities are still emerging. Therefore, this document is structured into two main sections:

  • Section 1: Pharmacokinetic Studies of this compound in a Rat Model. This section is based on published data and provides a detailed protocol for reproducing these findings.

  • Section 2: Proposed In Vivo Efficacy Studies for this compound. This section outlines detailed, hypothetical protocols for investigating the anti-inflammatory and neuroprotective effects of this compound. These protocols are based on established animal models and methodologies used for similar phenylpropanoid glycosides, such as Calceolarioside A.

Section 1: Pharmacokinetic Profile of this compound in Rats

A study has detailed the pharmacokinetic properties of this compound (CLB) in rat plasma, providing essential data for designing further in vivo experiments. A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of CLB in rat plasma[1].

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the key pharmacokinetic parameters of this compound following intravenous administration in rats.

ParameterSymbolValueUnit
Area Under the Curve (0-t)AUC~(0-t)~185.3 ± 32.7ng·h/mL
Area Under the Curve (0-∞)AUC~(0-∞)~192.6 ± 35.4ng·h/mL
Mean Residence Time (0-t)MRT~(0-t)~1.8 ± 0.4h
Mean Residence Time (0-∞)MRT~(0-∞)~2.1 ± 0.5h
Half-lifet1/21.5 ± 0.3h
Maximum ConcentrationCmax125.6 ± 28.9ng/mL
Volume of DistributionVz8.7 ± 2.1L/kg
ClearanceCLz5.4 ± 1.2L/h/kg

Data presented as mean ± standard deviation.

Experimental Protocol: Pharmacokinetic Study of this compound in Rats

This protocol details the methodology for determining the pharmacokinetic profile of this compound in a rat model.

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Gender: Male

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. Free access to standard chow and water.

  • Acclimatization: At least one week prior to the experiment.

2. Drug Formulation and Administration:

  • Compound: this compound

  • Formulation: Dissolve in a suitable vehicle (e.g., saline, DMSO/saline mixture). The final concentration should be prepared to administer the desired dose in a low volume.

  • Dose: 10 mg/kg body weight

  • Route of Administration: Intravenous (i.v.) injection via the tail vein.

3. Blood Sampling:

  • Time Points: Collect blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Procedure:

    • Anesthetize the rats (e.g., with isoflurane) at each time point.

    • Collect approximately 0.3 mL of blood from the retro-orbital plexus into heparinized tubes.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of methanol (containing the internal standard, e.g., Verapamil).

    • Vortex for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

  • Extraction:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

5. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography system.

  • Column: Thermo Scientific Hypersil Gold chromatography column[1].

  • Mobile Phase: Isocratic elution with methanol-5 mM ammonium acetate-formic acid (70:30:0.1, v/v/v)[1].

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Selected Reaction Monitoring (SRM).

6. Data Analysis:

  • Calculate the plasma concentration of this compound at each time point using a standard curve.

  • Use pharmacokinetic software (e.g., WinNonlin) to determine the pharmacokinetic parameters from the plasma concentration-time data.

Visualization of Experimental Workflow

pharmacokinetic_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal Sprague-Dawley Rats acclimatization Acclimatization (1 week) animal->acclimatization formulation This compound Formulation (10 mg/kg) acclimatization->formulation administration Intravenous Administration formulation->administration blood_collection Blood Collection (Multiple Time Points) administration->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation sample_prep Sample Preparation (Protein Precipitation) plasma_separation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis anti_inflammatory_workflow start Start grouping Animal Grouping (n=5 groups) start->grouping treatment Administer Vehicle, this compound, or Indomethacin grouping->treatment induction Induce Edema with Carrageenan Injection treatment->induction measurement Measure Paw Volume at 0, 1, 3, 6 hours induction->measurement analysis Calculate Paw Swelling and % Inhibition measurement->analysis optional Optional: Histology & Cytokine Analysis analysis->optional end End analysis->end optional->end nrf2_pathway cluster_stress Ischemic Stress (MCAO) cluster_intervention Intervention cluster_pathway Nrf2 Signaling Pathway cluster_outcome Cellular Outcome ROS ↑ Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits Nrf2 degradation Inflammation ↑ Neuroinflammation CalB This compound CalB->Keap1_Nrf2 Promotes dissociation Nrf2 Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Transcription GCL Glutamate-Cysteine Ligase (GCL) ARE->GCL Transcription NQO1 NQO1 ARE->NQO1 Transcription Antioxidant ↑ Antioxidant Defense HO1->Antioxidant Anti_inflammatory ↓ Anti-inflammatory Effects HO1->Anti_inflammatory GCL->Antioxidant NQO1->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection

References

Application Notes and Protocols: Calceolarioside B Pseudovirus Entry Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calceolarioside B, a phenylethanoid glycoside extracted from the traditional Chinese herb Akebia quinata, has demonstrated notable antiviral properties, particularly in the context of SARS-CoV-2.[1][2][3] This compound has been shown to effectively inhibit the entry of SARS-CoV-2 pseudovirus into host cells. The primary mechanism of action involves the high-affinity binding of this compound to the Spike (S) protein of the virus, which consequently interferes with the interaction between the S protein's receptor-binding domain (RBD) and the angiotensin-converting enzyme 2 (ACE2) receptor on host cells.[1][2][3][4] This inhibition of the critical virus-receptor binding step prevents viral entry and subsequent infection.

Pseudovirus entry assays are a crucial tool in antiviral drug discovery and vaccine development.[5][6] They provide a safer and more manageable alternative to working with live, highly pathogenic viruses, as pseudoviruses are replication-deficient and can be handled in a Biosafety Level 2 (BSL-2) laboratory.[7][8] These assays are instrumental in quantifying the inhibitory effects of compounds like this compound on viral entry.

This document provides a detailed protocol for a this compound pseudovirus entry assay, based on established methodologies. It also includes quantitative data on its inhibitory activity and visual diagrams to illustrate the experimental workflow and mechanism of action.

Quantitative Data Summary

The antiviral activity of this compound against SARS-CoV-2 pseudovirus has been quantified to determine its potency and therapeutic window. The following table summarizes the key quantitative metrics.

ParameterValueCell LineVirus StrainReference
EC50 (Half-maximal effective concentration) Not explicitly stated, but inhibition data is providedRLE-6TNSARS-CoV-2 Omicron BA.2[2][3]
IC50 (Half-maximal inhibitory concentration) ~0.1 mg/mL (for anti-HIV-gp41 activity)Not specifiedHIV[2][3]
CC50 (Half-maximal cytotoxic concentration) >3200 µMRLE-6TNN/A[3]
Selectivity Index (SI = CC50/EC50) ~35.3RLE-6TNSARS-CoV-2 Omicron BA.2[2][3]
Inhibition at 100 µM >70%293T-ACE2SARS-CoV-2 Omicron BA.2[2][3]
Inhibition at 200 µM ~90%293T-ACE2SARS-CoV-2 Omicron BA.2[2][3]

Mechanism of Action: Inhibition of Viral Entry

This compound prevents viral entry by directly targeting the SARS-CoV-2 Spike protein. By binding to the S protein, it sterically hinders the attachment of the virus to the ACE2 receptor on the host cell surface. This disruption of the initial and essential step of viral infection effectively neutralizes the virus particle.

cluster_0 Viral Particle (SARS-CoV-2) cluster_1 Host Cell Spike Protein Spike Protein ACE2 Receptor ACE2 Receptor Spike Protein->ACE2 Receptor Binding No Entry No Entry Spike Protein->No Entry Leads to Viral Entry Viral Entry ACE2 Receptor->Viral Entry Mediates This compound This compound This compound->Spike Protein Inhibits Binding This compound->No Entry

Caption: Mechanism of this compound in inhibiting SARS-CoV-2 entry.

Experimental Protocols

This section details the protocol for conducting a pseudovirus entry assay to evaluate the inhibitory activity of this compound.

Materials and Reagents
  • Cell Lines:

    • HEK293T cells (for pseudovirus production)

    • 293T cells stably expressing ACE2 (293T-ACE2) or other target cells like RLE-6TN.[2][3]

  • Plasmids:

    • Lentiviral backbone plasmid expressing a reporter gene (e.g., Luciferase or EGFP).[7]

    • Plasmid encoding the SARS-CoV-2 Spike protein.

    • Packaging plasmids (e.g., psPAX2 and pMD2.G for lentivirus).

  • Reagents:

    • This compound (dissolved in an appropriate solvent, e.g., DMSO).

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Transfection reagent.

    • Polybrene.[3]

    • Luciferase assay substrate (if using a luciferase reporter).

    • DAPI stain (for nuclear counterstaining if using a fluorescent reporter).

    • Phosphate-buffered saline (PBS).

    • Fixative (e.g., 4% paraformaldehyde).

Pseudovirus Production
  • Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

  • Co-transfect the cells with the lentiviral backbone plasmid, the Spike protein expression plasmid, and the packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubate the cells at 37°C in a CO2 incubator.

  • Harvest the supernatant containing the pseudovirus particles at 48 and 72 hours post-transfection.

  • Filter the supernatant through a 0.45 µm filter to remove cell debris.

  • The pseudovirus can be used immediately or aliquoted and stored at -80°C for future use.

Pseudovirus Entry Inhibition Assay

The following workflow outlines the key steps in the neutralization assay.

G A Seed 293T-ACE2 cells in a 96-well plate D Add the pseudovirus-compound mixture to the cells A->D B Prepare serial dilutions of this compound C Pre-incubate pseudovirus with this compound dilutions for 1 hour at 37°C B->C C->D E Incubate for 12-48 hours D->E F Measure reporter gene expression (Luciferase or EGFP) E->F G Calculate percentage of inhibition and EC50 F->G

Caption: Experimental workflow for the this compound pseudovirus entry assay.

Detailed Steps:

  • Cell Seeding: Seed 293T-ACE2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.[7]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range for testing is 0, 12.5, 25, 50, 100, 200, and 400 µM.[3]

  • Neutralization Reaction: In a separate plate, mix equal volumes of the diluted this compound and the pseudovirus suspension. Include a virus-only control (no compound) and a cells-only control (no virus or compound).

  • Incubation: Incubate the pseudovirus-compound mixture for 1 hour at 37°C to allow for the binding of the compound to the virus.[3][9]

  • Infection: After incubation, add the mixture to the pre-seeded 293T-ACE2 cells. Polybrene (final concentration of ~5 µg/mL) can be added to enhance transduction efficiency.[3]

  • Incubation: Incubate the infected cells for 12-48 hours at 37°C. The optimal incubation time may depend on the specific pseudovirus system and reporter gene used.[3][7]

  • Quantification:

    • For Luciferase Reporter: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • For EGFP Reporter: Fix the cells, stain with DAPI, and count the number of EGFP-positive cells using a fluorescence microscope or a high-content imaging system.[3]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the virus-only control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Cytotoxicity Assay

It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

  • Seed the target cells (e.g., RLE-6TN or 293T-ACE2) in a 96-well plate.

  • Treat the cells with the same serial dilutions of this compound used in the entry assay.

  • Incubate for 24-48 hours.

  • Perform a cell viability assay, such as the MTT or MTS assay, according to the manufacturer's protocol.

  • Calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The pseudovirus entry assay is a robust and reliable method for evaluating the antiviral activity of compounds like this compound. This application note provides a comprehensive protocol and supporting data for researchers interested in investigating the potential of this compound as a viral entry inhibitor. The presented data and methodologies can serve as a foundation for further studies, including mechanism of action elucidation, structure-activity relationship studies, and preclinical development.

References

Topic: Measuring Interleukin-6 (IL-6) Inhibition by Calceolarioside B using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-6 (IL-6) is a critical pro-inflammatory cytokine implicated in a wide range of diseases. Calceolarioside B, a natural phenylethanoid glycoside, has been identified as a potential modulator of the immune response with anti-inflammatory properties, including the ability to reduce IL-6 expression.[1] This application note provides a detailed protocol for quantifying the inhibitory effect of this compound on IL-6 production in lipopolysaccharide (LPS)-stimulated macrophage cell lines using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The protocol covers cell culture, stimulation, treatment, and the complete ELISA workflow, along with data analysis and presentation.

Introduction

Interleukin-6 is a pleiotropic cytokine that plays a central role in regulating immune responses, inflammation, and hematopoiesis.[2][3] Dysregulated or excessive production of IL-6 is a key pathogenic factor in numerous chronic inflammatory and autoimmune diseases. Therefore, therapeutic strategies aimed at inhibiting IL-6 activity are of significant interest in drug development.

This compound is a compound that has demonstrated immunomodulatory effects.[1] Studies have shown its potential to reduce the expression of pro-inflammatory cytokines like IL-6, possibly through the modulation of the NF-κB signaling pathway.[1] The in vitro model using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) is a widely accepted method for screening anti-inflammatory compounds, as LPS robustly induces the production of inflammatory mediators, including IL-6.[4][5][6]

This document provides a comprehensive methodology for assessing the bioactivity of this compound by measuring its dose-dependent inhibition of IL-6 secretion from LPS-stimulated cells using a quantitative sandwich ELISA.

Principle of the Assay

The sandwich ELISA is a highly sensitive and specific method for quantifying an antigen, in this case, IL-6. The principle involves the following key steps:

  • A 96-well microplate is pre-coated with a capture antibody specific to human or mouse IL-6.

  • Standards and cell culture supernatant samples containing IL-6 are added to the wells. The IL-6 antigen binds to the immobilized capture antibody.

  • After washing, a biotinylated detection antibody, which recognizes a different epitope on the IL-6 protein, is added, forming a "sandwich" complex (capture antibody - IL-6 - detection antibody).

  • Following another wash step, Horseradish Peroxidase (HRP) conjugated to streptavidin is added, which binds to the biotin on the detection antibody.

  • A final wash removes unbound conjugate. A chromogenic substrate (TMB) is then added. The HRP enzyme catalyzes the conversion of TMB, resulting in a blue color.

  • The reaction is terminated by adding a stop solution, which turns the color yellow.

  • The optical density (OD) is measured spectrophotometrically at 450 nm. The intensity of the color is directly proportional to the concentration of IL-6 in the sample.

Materials and Reagents

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Reagents:

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Cell Culture Medium (e.g., DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • DMSO (vehicle for this compound)

  • ELISA Kit: Mouse or Human IL-6 ELISA Kit (containing):

    • IL-6 Capture Antibody-coated 96-well plate

    • Recombinant IL-6 Standard

    • Biotinylated anti-IL-6 Detection Antibody

    • Streptavidin-HRP Conjugate

    • Assay Diluent/Buffer

    • Wash Buffer Concentrate

    • TMB Substrate

    • Stop Solution

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader with 450 nm filter

    • Adjustable single and multichannel pipettes

    • Sterile tubes and reservoirs

    • Automated plate washer (optional)

Experimental Protocols

Cell Culture and Treatment for IL-6 Induction
  • Cell Seeding: Plate RAW 264.7 cells in a 96-well flat-bottom tissue culture plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium (DMEM + 10% FBS + 1% Pen-Strep). Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete medium to achieve the desired final test concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest compound concentration.

  • Pre-treatment: Carefully aspirate the medium from the cells. Add 100 µL of medium containing the respective concentrations of this compound or vehicle control. Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL.[4] Include an unstimulated control group (cells with vehicle only, no LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.[4]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant from each well for IL-6 analysis. Samples can be stored at -80°C if not assayed immediately.[7]

IL-6 Quantification by ELISA

Note: All reagents, standards, and samples should be brought to room temperature before use. Perform all steps at room temperature unless otherwise specified.

  • Reagent Preparation: Prepare Wash Buffer and Assay Buffer by diluting the concentrates as per the kit manufacturer's instructions.[8]

  • Standard Curve Preparation: Reconstitute the lyophilized IL-6 standard as directed. Perform serial dilutions in Assay Buffer to create a standard curve (e.g., from 1000 pg/mL down to 15.6 pg/mL), including a zero standard (blank).[9]

  • Add Standards and Samples: Add 100 µL of each standard, sample (supernatant), and blank in duplicate to the appropriate wells of the antibody-coated plate. Cover the plate and incubate for 2 hours.[10]

  • Wash: Aspirate the liquid from each well. Wash the plate 4-5 times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.[11]

  • Add Detection Antibody: Add 100 µL of diluted Biotinylated Detection Antibody to each well. Cover and incubate for 1 hour.[2]

  • Wash: Repeat the wash step as described in 5.2.4.

  • Add Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Cover and incubate for 45 minutes in the dark.[2]

  • Wash: Repeat the wash step as described in 5.2.4.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 30 minutes in the dark. A blue color will develop.[7]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis and Presentation

  • Standard Curve: Average the duplicate readings for each standard. Subtract the average blank OD. Plot the net OD values against the IL-6 concentration and generate a standard curve using a four-parameter logistic (4-PL) curve fit.

  • Calculate IL-6 Concentration: Average the duplicate OD readings for each sample, subtract the blank OD, and determine the IL-6 concentration from the standard curve.

  • Calculate Percent Inhibition: Use the following formula to determine the inhibitory effect of this compound at each concentration: % Inhibition = (1 - [IL-6]Treated / [IL-6]Vehicle+LPS) * 100

  • Determine IC₅₀: Plot the % Inhibition against the log concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of IL-6 production is inhibited).

Representative Data

The following table summarizes hypothetical data for the inhibition of IL-6 by this compound.

Table 1: Dose-Dependent Inhibition of IL-6 Production by this compound in LPS-Stimulated RAW 264.7 Cells.

Treatment GroupThis compound (µM)Mean IL-6 (pg/mL) ± SD% Inhibition
Unstimulated Control025.5 ± 4.1-
Vehicle + LPS0980.3 ± 55.20%
This compound + LPS1852.9 ± 41.713%
This compound + LPS5637.2 ± 33.835%
This compound + LPS10470.5 ± 28.152%
This compound + LPS25225.5 ± 19.577%
This compound + LPS50117.6 ± 11.388%

Data are for illustrative purposes only.

Visualizations

experimental_workflow ELISA Experimental Workflow cluster_prep Plate & Sample Preparation cluster_detection Detection Steps cluster_readout Signal Development & Readout p1 Prepare Standard Curve & Samples (Supernatants) p2 Add Standards & Samples to Coated Plate p1->p2 p3 Incubate 2 hours p2->p3 p4 Wash Plate (5x) p3->p4 d1 Add Biotinylated Detection Antibody p4->d1 d2 Incubate 1 hour d1->d2 d3 Wash Plate (5x) d2->d3 d4 Add Streptavidin-HRP d3->d4 d5 Incubate 45 mins d4->d5 d6 Wash Plate (5x) d5->d6 r1 Add TMB Substrate d6->r1 r2 Incubate 30 mins (dark) r1->r2 r3 Add Stop Solution r2->r3 r4 Read Absorbance at 450 nm r3->r4

Caption: A flowchart of the sandwich ELISA procedure for IL-6 quantification.

signaling_pathway Mechanism of IL-6 Inhibition cluster_cell Macrophage Cell LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway Activation TLR4->NFkB Activates Gene IL-6 Gene Transcription NFkB->Gene Promotes IL6 IL-6 Synthesis & Secretion Gene->IL6 Inhibitor This compound Inhibitor->NFkB Inhibits

Caption: Proposed mechanism of IL-6 inhibition by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Calceolarioside B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Calceolarioside B for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). It exhibits excellent solubility in DMSO.

Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?

A2: this compound can be dissolved in DMSO at a concentration of at least 200 mg/mL.[1] Some suppliers indicate a solubility of up to 250 mg/mL, which may require sonication to fully dissolve.

Q3: Can I use other solvents to dissolve this compound?

A3: Yes, this compound is also soluble in methanol. However, for preparing stock solutions for cell-based assays, DMSO is generally preferred due to its miscibility with aqueous culture media and its ability to dissolve a wide range of compounds.

Q4: My this compound precipitates when I dilute my DMSO stock solution in my aqueous cell culture medium. What should I do?

A4: This is a common issue with compounds that are poorly soluble in water. Here are a few troubleshooting steps:

  • Lower the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or lower, as higher concentrations can be toxic to cells.

  • Increase the concentration of your stock solution: By using a more concentrated stock, you can add a smaller volume to your culture medium, thereby reducing the final DMSO concentration.

  • Pre-warm the medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.

  • Vortex or sonicate: After adding the stock solution to the medium, vortex the solution gently or sonicate it for a short period to aid in dissolution.

  • Use a solubilizing agent: Consider using a solubilizing agent like cyclodextrin to improve the aqueous solubility of this compound.

Q5: How should I store my this compound stock solution?

A5: Store your DMSO stock solution of this compound at -20°C for long-term storage (up to several months). For short-term storage (up to a month), it can be kept at -20°C, protected from light. It is recommended to prepare fresh working solutions for each experiment.

Troubleshooting Guide

Problem Possible Cause Solution
This compound powder does not dissolve in DMSO. Insufficient mixing or sonication.Vortex the solution for several minutes. If it still doesn't dissolve, use an ultrasonic bath for a short period.
Precipitation occurs immediately upon dilution in cell culture medium. The compound has low aqueous solubility, and the final DMSO concentration is not sufficient to keep it in solution.1. Prepare a more concentrated DMSO stock solution to minimize the volume added to the medium. 2. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.5%). 3. Consider using a solubilizing agent like cyclodextrin (see Protocol 2).
Cloudiness or precipitation appears in the cell culture plate after incubation. The compound is precipitating out of solution over time at 37°C.1. Lower the final concentration of this compound in your experiment. 2. Use a solubilizing agent like cyclodextrin to enhance stability in the aqueous environment.
Observed cellular toxicity at a low concentration of this compound. The toxicity may be due to the DMSO solvent rather than the compound itself.Prepare a DMSO vehicle control (medium with the same final concentration of DMSO as your experimental wells) to assess the effect of the solvent on your cells. Ensure the final DMSO concentration is well-tolerated by your specific cell line.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Concentration Notes Reference
DMSO≥ 200 mg/mLMay require sonication for higher concentrations.[1]
MethanolSolubleQuantitative data not specified.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • (Optional) Ultrasonic water bath

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add the corresponding volume of DMSO to the calculated mass of this compound).

  • Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Once completely dissolved, the stock solution can be stored at -20°C.

Protocol 2: Improving this compound Solubility with Cyclodextrin

Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility for in vitro assays. This protocol is adapted from a method used for another poorly soluble flavonoid, chrysin.

Materials:

  • This compound

  • (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Ethanol (96%)

  • Purified water

  • Lyophilizer (freeze-dryer)

Procedure:

  • Dissolve this compound in 96% ethanol with the aid of sonication to a concentration of approximately 3 mg/mL.

  • In a separate container, dissolve the chosen cyclodextrin (HP-β-CD or SBE-β-CD) in purified water. A 1:1 or 1:2 molar ratio of this compound to cyclodextrin is a good starting point.

  • Slowly add the aqueous cyclodextrin solution to the ethanolic this compound solution while stirring.

  • If a slight precipitate forms, continue stirring.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution to obtain a solid powder of the this compound-cyclodextrin complex.

  • The resulting complex can then be dissolved directly in cell culture medium for your experiments.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_preparation Solution Preparation cluster_application In Vitro Assay cluster_troubleshooting Troubleshooting A This compound Powder B Dissolve in DMSO (Protocol 1) A->B D Alternative Method: Cyclodextrin Complex (Protocol 2) A->D C High-Concentration Stock Solution B->C F Dilute in Cell Culture Medium C->F E Aqueous Soluble Complex D->E E->F G Add to Cells F->G J Precipitation? F->J H Incubate G->H I Assay Readout H->I J->D Consider Alternative

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

signaling_pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response cluster_compound Compound Action LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) MAPK->Cytokines NFkB->Cytokines CalceolariosideB This compound CalceolariosideB->MAPK Inhibits CalceolariosideB->NFkB Inhibits

Caption: Anti-inflammatory signaling pathways modulated by this compound.

aldose_reductase_pathway cluster_glucose High Glucose Condition cluster_enzyme Polyol Pathway cluster_complications Cellular Stress cluster_compound Compound Action Glucose Glucose RLAR Aldose Reductase (RLAR) Glucose->RLAR Sorbitol Sorbitol Accumulation RLAR->Sorbitol OsmoticStress Osmotic Stress Sorbitol->OsmoticStress CalceolariosideB This compound CalceolariosideB->RLAR Inhibits

Caption: Inhibition of the Aldose Reductase pathway by this compound.

References

Calceolarioside B stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Calceolarioside B

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on data from similar phenylethanoid glycosides, the main factors affecting stability are pH, temperature, and light exposure.[1][2][3] High temperatures and high pH environments, in particular, can significantly accelerate degradation.[1][2][3]

Q2: What are the recommended storage conditions for this compound solutions?

A2: For short-term storage, solutions should be kept at low temperatures (e.g., 4°C) and protected from light. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The solvent choice is also critical; while DMSO is commonly used for initial solubilization, the stability in aqueous buffers or cell culture media should be carefully evaluated.

Q3: What are the likely degradation pathways for this compound?

A3: this compound, as a phenylethanoid glycoside with ester and glycosidic linkages, is susceptible to hydrolysis. The ester bond of the caffeoyl group and the glycosidic bonds are likely points of cleavage, especially under acidic or basic conditions and at elevated temperatures.[1][4][5][6] Oxidation of the catechol moieties (the two -OH groups on the phenyl rings) is another potential degradation pathway, which can be initiated by exposure to air, light, or certain metal ions. Isomerization of the caffeoyl group is also a possibility.[7][8]

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, is the recommended approach.[9][10][11][12][13] This allows for the quantification of the intact this compound and the detection of any degradation products that may form over time.

Q5: Are there any solvents in which this compound is known to be unstable?

A5: While specific data for this compound is unavailable, studies on similar compounds suggest that stability can be lower in highly aqueous solutions, especially at non-neutral pH.[1][14] The presence of water can facilitate hydrolysis of the ester and glycosidic bonds. The stability in protic solvents like methanol and ethanol may also be a concern over extended periods, especially at higher temperatures.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in an experiment. Degradation of this compound due to inappropriate storage or experimental conditions.Prepare fresh solutions of this compound for each experiment. Store stock solutions in small aliquots at -80°C. Minimize the time the compound spends in aqueous buffers at elevated temperatures (e.g., 37°C).
Appearance of new peaks in HPLC analysis of a this compound sample. Chemical degradation of this compound.Analyze the degradation products by mass spectrometry to identify them. Potential degradation products include the hydrolyzed aglycone, caffeic acid, and hydroxytyrosol.[1][3] This information can help to understand the degradation pathway and optimize conditions to prevent it.
Variability in experimental results. Inconsistent concentrations of active this compound due to degradation.Implement a strict protocol for solution preparation and storage. Use a validated stability-indicating HPLC method to confirm the concentration of this compound before use.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or buffer.Ensure the final concentration of this compound does not exceed its solubility limit in the experimental medium. The use of a small percentage of a co-solvent like DMSO may be necessary, but its potential effects on the experiment should be evaluated.

Stability Data for Structurally Related Phenylethanoid Glycosides

The following tables summarize stability data for acteoside and salidroside from a study on Osmanthus fragrans flower extracts.[1] This data can serve as a proxy to estimate the stability of this compound under similar conditions. The degradation of these phenylethanoid glycosides was found to follow first-order reaction kinetics.[1]

Table 1: Effect of Temperature on the Stability of Acteoside and Salidroside at pH 6.0

Temperature (°C)CompoundRate Constant (k) (x 10⁻³ day⁻¹)Half-life (t₁/₂) (days)
4Acteoside4.3161.2
Salidroside3.9177.7
20Acteoside10.268.0
Salidroside8.878.8
37Acteoside28.724.2
Salidroside15.644.4
50Acteoside80.18.7
Salidroside22.530.8
80Acteoside203.43.4
Salidroside33.320.8

Table 2: Effect of pH on the Stability of Acteoside and Salidroside at 37°C

pHCompoundRate Constant (k) (x 10⁻³ day⁻¹)Half-life (t₁/₂) (days)
5.0Acteoside18.936.7
Salidroside12.157.3
6.0Acteoside28.724.2
Salidroside15.644.4
7.0Acteoside45.215.3
Salidroside20.134.5
8.0Acteoside98.67.0
Salidroside25.427.3
9.0Acteoside185.33.7
Salidroside31.222.2

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Thermal Stability of this compound

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in the test buffer (e.g., phosphate buffer at a specific pH).

  • Incubation: Aliquot the test solution into several sealed, light-protected vials. Place the vials in constant temperature environments (e.g., 4°C, 25°C, 37°C, 50°C).

  • Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), remove a vial from each temperature condition. Immediately freeze the sample at -80°C to halt further degradation until analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Determine the degradation kinetics (e.g., by plotting the natural logarithm of the remaining concentration versus time for first-order kinetics) and calculate the degradation rate constant (k) and half-life (t₁/₂).

Protocol 2: General Procedure for Evaluating the pH Stability of this compound

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Solution Preparation: Prepare solutions of this compound in each of the prepared buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) in sealed, light-protected vials.

  • Sampling and Analysis: Follow steps 3-5 from Protocol 1 to collect and analyze samples at various time points and determine the degradation kinetics at each pH.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound solution in test solvent/buffer Aliquot Aliquot into sealed, light-protected vials Prep->Aliquot Temp Incubate at different temperatures Aliquot->Temp pH Incubate in buffers of different pH Aliquot->pH Light Expose to controlled light Aliquot->Light Sample Collect samples at time points Temp->Sample pH->Sample Light->Sample Analyze Analyze by stability-indicating HPLC method Sample->Analyze Data Calculate degradation rate and half-life Analyze->Data

Caption: Experimental workflow for this compound stability testing.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_isomerization Isomerization CalB This compound Aglycone Aglycone (Hydroxytyrosol derivative) CalB->Aglycone Glycosidic bond cleavage CaffeicAcid Caffeic Acid CalB->CaffeicAcid Ester bond cleavage Quinones Quinone derivatives CalB->Quinones Oxidation of catechol groups Isomer Isocaffeoyl derivative CalB->Isomer Isomerization of caffeoyl group Sugars Sugar Moieties

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing Calceolarioside B Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Calceolarioside B in cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the compound's mechanism of action.

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound concentrations in cell-based assays.

Issue Potential Cause Recommended Solution
Low Compound Solubility Improper solvent selection or concentration.This compound is soluble in water and DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 250 mg/mL with the aid of ultrasonication) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]
High Cell Viability/No Effect The concentration of this compound is too low.Increase the concentration of this compound in a stepwise manner. Refer to the IC50/CC50 values in Table 1 for guidance on effective concentration ranges in various cell lines. For example, in RLE-6TN cells, the CC50 was found to be approximately 2118 µM.[2]
High Cytotoxicity/Cell Death The concentration of this compound is too high.Decrease the concentration of this compound. Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. The CC50 value in RLE-6TN rat alveolar epithelial cells was approximately 2118 µM after 24 hours of treatment.[2]
Inconsistent or Variable Results Inconsistent experimental procedures or reagent quality.Ensure consistent cell seeding density, incubation times, and reagent concentrations across all experiments. Use high-quality, pure this compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Unexpected Assay Interference This compound may interfere with certain assay readouts.To rule out assay interference, run appropriate controls, such as a cell-free assay with this compound to check for direct effects on assay components. Consider using orthogonal assays to confirm your findings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell-based assay?

A1: A good starting point is to test a wide range of concentrations based on previously reported effective concentrations. For example, in studies on its antiviral effects, concentrations ranging from 12.5 µM to 400 µM were used to determine the EC50.[2] A preliminary dose-response experiment covering a broad logarithmic range (e.g., 0.1 µM to 100 µM) is recommended to identify the optimal concentration range for your specific cell line and assay.

Q2: How should I prepare and store this compound stock solutions?

A2: Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). This compound is soluble in DMSO up to 250 mg/mL.[1] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working solution, dilute the stock directly into your pre-warmed cell culture medium and mix thoroughly.

Q3: What is the known mechanism of action for this compound?

A3: this compound has been shown to possess antiviral and immunomodulatory properties.[2][3] It can inhibit the entry of viruses like SARS-CoV-2 by interfering with the binding of the spike protein to the ACE2 receptor.[2] Additionally, it exhibits anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines like IL-6.[2] This is potentially mediated through the modulation of signaling pathways such as NF-κB and Nrf2.[4][5]

Q4: Can this compound affect cell signaling pathways?

A4: Yes, this compound has been shown to modulate key signaling pathways involved in inflammation and oxidative stress. It is known to interact with the NF-κB and Nrf2 signaling pathways.[4][5] Understanding these interactions is crucial for interpreting experimental results.

Quantitative Data Summary

The following table summarizes the cytotoxic and effective concentrations of this compound in various cell lines.

Table 1: Cytotoxicity and Effective Concentrations of this compound

Cell LineAssay TypeParameterConcentrationReference
RLE-6TNMTT AssayCC50~2118 µM[2]
RLE-6TNPseudovirus Entry AssayEC50~60 µM[2]
PC-3 (prostate cancer)Proliferation AssayInhibition~10-15% at 30 µM
Various Cancer Cell LinesCrystal Violet AssayIC5010 - 50 µM[6]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the cytotoxicity of this compound in a selected cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound (e.g., 0, 100, 200, 400, 800, 1600, 3200 µM).[2]

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.

Protocol 2: Assessment of Anti-inflammatory Activity (IL-6 Inhibition)

This protocol describes how to measure the effect of this compound on the production of the pro-inflammatory cytokine IL-6 in macrophages.

  • Cell Seeding and Differentiation: Seed macrophage precursor cells (e.g., THP-1) in a 24-well plate and differentiate them into macrophages according to standard protocols.

  • Pre-treatment: Pre-treat the differentiated macrophages with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce an inflammatory response by adding an appropriate stimulus, such as Lipopolysaccharide (LPS), to the wells.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA Assay: Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the IL-6 levels in the this compound-treated groups to the LPS-only control to determine the inhibitory effect.

Visualizations

The following diagrams illustrate key signaling pathways and workflows relevant to the use of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) dilute Dilute to Working Concentrations prep_stock->dilute treat_cells Treat Cells with This compound dilute->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay_readout Perform Assay (e.g., MTT, ELISA) incubate->assay_readout measure Measure Signal (Absorbance, Fluorescence) assay_readout->measure calculate Calculate Results (e.g., CC50, % Inhibition) measure->calculate

Figure 1: General experimental workflow for cell-based assays with this compound.

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates CalceolariosideB This compound CalceolariosideB->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Genes Pro-inflammatory Gene Expression (e.g., IL-6) NFkB_nuc->Genes Induces nrf2_pathway cluster_stress Oxidative Stress cluster_activation Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidants Oxidants Nrf2_Keap1 Nrf2-Keap1 (Inactive) Oxidants->Nrf2_Keap1 Dissociation CalceolariosideB This compound CalceolariosideB->Nrf2_Keap1 Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to

References

minimizing Calceolarioside B degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Calceolarioside B during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a phenylethanoid glycoside (PhG), a class of natural compounds with various reported biological activities, including anti-inflammatory and antioxidant properties.[1][2] Like many PhGs, its structure, which features multiple hydroxyl groups and an ester linkage, makes it susceptible to degradation from factors such as pH, temperature, and enzymatic activity.[3][4] Ensuring its stability during extraction is critical for accurate quantification and for preserving its biological efficacy in subsequent research and development.

Q2: What are the primary causes of this compound degradation during extraction?

A2: The main degradation pathways for this compound and other phenylethanoid glycosides during extraction include:

  • Enzymatic Degradation: Plant enzymes, particularly polyphenol oxidases (PPO) and esterases, can be released during sample processing and can modify or cleave the molecule.[3]

  • pH-Induced Hydrolysis: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester and glycosidic bonds within the this compound structure. The stability of similar compounds is often optimal in a slightly acidic to neutral pH range (pH 5-7).[5]

  • Thermal Degradation: High temperatures used to enhance extraction efficiency can also accelerate degradation reactions. While some PhGs show stability to short-term high temperatures (e.g., steam pasteurization at 99°C for 150s), prolonged exposure is detrimental.[6][7][8]

  • Oxidation: The catechol (3,4-dihydroxyphenyl) moieties in this compound are prone to oxidation, which can be accelerated by exposure to oxygen, light, and certain metal ions.[3][9]

Q3: Which solvents are recommended for this compound extraction?

A3: Ethanol and methanol solutions are most commonly used for extracting this compound and other PhGs from plant material.[10][11] The optimal concentration typically ranges from 70-90% ethanol or methanol in water.[12][13] The aqueous portion of the solvent helps to extract the polar glycoside, while the alcohol component aids in solubilizing the overall structure. Pure water can be used, but this may increase the activity of degradative enzymes if they are not inactivated first.[8]

Q4: What general precautions can I take to minimize degradation?

A4: To protect this compound during extraction, consider the following:

  • Use High-Quality Plant Material: Start with properly dried and stored plant material to minimize pre-existing degradation.

  • Inactivate Enzymes: For fresh material, consider a blanching or steam pasteurization step to denature degradative enzymes before solvent extraction.[6][7]

  • Control Temperature: Use the lowest temperature that provides efficient extraction. Methods like ultrasonic-assisted extraction can often be performed at lower temperatures than traditional reflux extraction.[14]

  • Work Quickly: Minimize the total extraction time to reduce the exposure of this compound to harsh conditions.[12]

  • Protect from Light and Oxygen: Use amber glassware and consider performing extractions under an inert nitrogen atmosphere to prevent photo-oxidation and oxidative degradation.[9][15]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Cell Lysis: The solvent is not effectively penetrating the plant matrix to release the compound.Action: Reduce the particle size of the plant material by grinding. Ensure thorough mixing and agitation during extraction.[16] Rationale: Increasing the surface area enhances solvent penetration and improves extraction efficiency.
Suboptimal Solvent: The solvent composition is not ideal for this compound solubility.Action: Optimize the ethanol or methanol concentration. A common starting point is 70% (v/v) in water.[13] Rationale: The polarity of the solvent mixture is critical for efficiently dissolving PhGs.
Insufficient Extraction Time/Temperature: The extraction parameters are not sufficient to extract the compound fully.Action: Gradually increase extraction time or temperature, while monitoring for degradation. Compare a modern technique like ultrasound-assisted extraction (UAE) with traditional methods.[14][17] Rationale: Finding the balance between extraction efficiency and compound stability is key. UAE can enhance extraction at lower temperatures.
Presence of Degradation Products in Analysis (e.g., HPLC) Enzymatic Degradation: Active plant enzymes are degrading the target compound.Action: If using fresh material, flash-freeze it in liquid nitrogen immediately after harvesting. For dried material, consider a brief pre-treatment with steam or boiling ethanol (blanching) to denature enzymes.[6][7] Rationale: Denaturing enzymes before they can act on the target compound is a crucial preventative step.
Thermal Degradation: The extraction temperature is too high.Action: Reduce the extraction temperature. For heat-reflux extraction, lower the temperature and extend the time. Consider switching to a non-thermal or low-temperature method like pressurized liquid extraction (PLE) at a moderate temperature or UAE.[8][17] Rationale: Minimizing thermal stress is one of the most effective ways to prevent degradation.
Oxidative Degradation: The compound is being oxidized by exposure to air/light.Action: Degas solvents before use. Purge extraction vessels with nitrogen or argon. Use amber glassware or wrap vessels in foil to protect from light.[9][15] Rationale: Removing oxygen and light prevents the initiation of oxidative and photolytic degradation pathways.
Poor Reproducibility Between Batches Inconsistent Plant Material: There is significant variation in the quality or preparation of the starting material.Action: Standardize the source, drying method, and storage conditions of your plant material. Grind and homogenize a larger batch of material to use for all experiments.[18] Rationale: A homogenous starting material is essential for reproducible extractions.
Incomplete Phase Separation/Emulsion: During liquid-liquid partitioning steps, emulsions are forming, leading to inconsistent recovery.Action: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its polarity and help break the emulsion. Centrifuge the mixture at a low speed.[19] Rationale: Emulsions trap the target compound at the interface, leading to variable loss. Altering the ionic strength can force phase separation.

Quantitative Data on Extraction Parameters

The optimal conditions for extracting phenylethanoid glycosides often involve a careful balance of solvent composition, temperature, and time. The following tables summarize data from studies on related compounds and general phenolic extraction optimization.

Table 1: Effect of Extraction Parameters on Phenolic Compound Yield (Data synthesized from studies on various plant materials)

ParameterRange StudiedGeneral Trend for Phenolic GlycosidesRationaleCitation(s)
Ethanol Concentration 0% - 100% (v/v)Yield typically peaks between 50-80%.Balances the polarity needed to dissolve the glycoside with the non-polarity to disrupt cell membranes.[11][14]
Temperature 20°C - 100°CYield increases with temperature up to a point (~60-80°C), after which degradation may occur.Higher temperatures increase solvent diffusivity and compound solubility, but also accelerate degradation kinetics.[8][20]
Extraction Time 15 min - 150 minMost of the yield is often achieved within the first 30-60 minutes. Longer times may increase degradation.The extraction process follows mass transfer principles, which slow as equilibrium is approached.[12][14]
Solid-to-Liquid Ratio 1:10 - 1:30 (g/mL)Higher ratios (more solvent) generally improve extraction efficiency.A larger solvent volume maintains a higher concentration gradient, driving the compound from the solid into the liquid phase.[8][21]

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is a synthesized example based on optimized methods for phenylethanoid glycosides.

  • Sample Preparation:

    • Dry the plant material (e.g., Cistanche deserticola) at 40°C for 72 hours.[8]

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

    • Accurately weigh 1.0 g of the powdered material into a 50 mL conical flask.

  • Extraction:

    • Add 20 mL of 75% (v/v) ethanol-water solution to the flask, creating a solid-to-liquid ratio of 1:20 g/mL.[14]

    • Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.

    • Set the ultrasonic frequency to 40 kHz and the temperature to 60°C.

    • Perform the extraction for 30 minutes.[14]

  • Sample Recovery:

    • After extraction, immediately cool the flask to room temperature.

    • Centrifuge the mixture at 4500 rpm for 10 minutes to pellet the solid material.[14]

    • Carefully decant the supernatant (the extract).

    • For quantitative analysis, filter the supernatant through a 0.45 µm membrane filter before injection into an HPLC system.[13]

    • Store the extract at -20°C in an amber vial to prevent degradation.[8]

Visualizations

Experimental Workflow for Optimized Extraction and Analysis

G cluster_prep 1. Sample Preparation cluster_extract 2. Ultrasonic-Assisted Extraction cluster_process 3. Post-Extraction Processing cluster_analysis 4. Analysis & Storage A Plant Material (e.g., Cistanche) B Drying (40°C, 72h) A->B C Grinding (40-60 mesh) B->C D Add 75% Ethanol (1:20 g/mL) C->D E Ultrasonication (60°C, 30 min) D->E Degradation Risk: High Temperature F Cooling to RT E->F G Centrifugation (4500 rpm, 10 min) F->G H Collect Supernatant G->H I Filtration (0.45 µm) H->I K Store Extract (-20°C, Amber Vial) H->K Degradation Risk: Light/Oxidation J HPLC-DAD Analysis I->J

Caption: Workflow for UAE of this compound, highlighting key steps and degradation risks.

Proposed Signaling Pathway for this compound Bioactivity

This compound, as a phenylethanoid glycoside, is suggested to exert antioxidant effects through the activation of the Nrf2 signaling pathway, similar to its analogue Calceolarioside E.[1] This pathway is a primary cellular defense mechanism against oxidative stress.

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

References

addressing low yield in Calceolarioside B chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the chemical synthesis of Calceolarioside B.

Frequently Asked Questions (FAQs)

Q1: Why is the overall yield for this compound synthesis often low?

A1: The chemical synthesis of this compound, a type of phenylethanoid glycoside, is inherently complex. Low overall yields are often attributed to multi-step routes that rely on extensive use of protecting and deprotecting groups, which can decrease efficiency at each stage.[1][2] Key challenging steps include stereoselective glycosylation and regioselective acylation, where side reactions and incomplete conversions are common.[1][3]

Q2: What are the most critical reaction steps impacting the final yield of this compound?

A2: The two most critical steps are typically the glycosylation to form the core glucoside structure and the subsequent regioselective acylation (esterification) with the cinnamoyl group. The glycosylation reaction is known for being sensitive and sometimes difficult to reproduce, while direct coupling of cinnamic acid to the glucose moiety can result in low yields.[1][3][4]

Q3: What general strategies can be employed to improve the overall synthesis yield?

A3: Key strategies focus on streamlining the synthesis to minimize the number of steps, particularly the protection and deprotection stages.[1][2] Employing modern catalytic methods for regioselective transformations, such as the Me2SnCl2-catalyzed acylation of an unprotected glucoside, can significantly boost yield and selectivity.[1] Additionally, careful optimization of reaction conditions—including temperature, solvent, and reagent stoichiometry—for each step is crucial.[]

Troubleshooting Guide

Problem Area 1: Glycosylation Step

Q: My β-glycosylation reaction is resulting in a low yield or an undesirable mixture of α/β anomers. What factors should I investigate?

A: Low yields and poor stereoselectivity in glycosylation are common issues.[6] Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the glycosyl donor (e.g., trichloroacetimidate) and acceptor are pure and completely dry. Moisture is a critical factor that can hydrolyze the donor or activated intermediates.

  • Temperature Control: Glycosylation reactions are highly temperature-sensitive. Excessively low temperatures can lead to very slow or incomplete reactions, while high temperatures can cause side reactions and decomposition of the glycosyl donor.[3] It is essential to maintain the optimal temperature regime for your specific system.

  • Activation/Promoter System: The choice and stoichiometry of the promoter (e.g., TMSOTf, BF3·OEt2) are critical. Ensure the promoter is active and used in the correct amount. The solvent system can also dramatically influence the reaction outcome; for instance, nitrile-based solvents can participate in the reaction and affect stereoselectivity.[7]

  • Reaction Mechanism: The stereochemical outcome depends on a delicate balance between SN1 and SN2 pathways.[7] The protecting groups on your donor, the nucleophilicity of your acceptor, and the solvent can all shift this balance. For 1,2-cis glycosidic linkages, the absence of a participating group at the C-2 position is necessary.[8]

Problem Area 2: Acylation (Esterification) Step

Q: The regioselective acylation with the cinnamoyl group at the O-6 position of the glucose unit is inefficient. How can I improve this step?

A: This is a key step where high efficiency is critical for the overall yield.

  • Acylating Agent: Direct coupling with cinnamic acid often gives low yields.[1] Using a more reactive derivative, such as a cinnamoyl chloride, is a common and effective strategy.[1] However, be aware that these acid chlorides can be unstable and may require fresh preparation.[1]

  • Catalysis: The use of a catalyst is highly recommended for regioselectivity and improved yield. Me2SnCl2 (Dimethyltin dichloride) has been shown to be an effective catalyst for the regioselective O-6 acylation of unprotected 2-phenylethyl-β-D-glucosides, leading to excellent yields.[1]

  • Reaction Conditions: Optimize the solvent, temperature, and reaction time. Ensure anhydrous conditions, as water can react with the acylating agent.

Problem Area 3: Workup and Purification

Q: I am observing significant product loss during the workup and purification stages. What are common pitfalls?

A: Product loss during isolation is a frequent cause of low overall yield.[9]

  • Mechanical Losses: Be meticulous with quantitative transfers between flasks and during filtration to minimize physical loss of material.[9][10]

  • Chromatography: While necessary, column chromatography on silica gel can sometimes lead to product decomposition, especially for sensitive compounds. Consider using a less acidic stationary phase or deactivating the silica gel with a base (e.g., triethylamine) in the eluent. A high-yield reaction that results in a difficult-to-separate mixture may be less desirable than a moderate-yield reaction that produces a clean product easily purified by recrystallization.[11]

  • Recrystallization: If recrystallization is used, adding too much solvent or cooling the solution too quickly can prevent complete precipitation of the product, leading to loss in the mother liquor.[9] Patience is key; allowing crystals to form slowly, sometimes over several hours at a reduced temperature, can significantly improve recovery.[11]

Quantitative Data on Reaction Yields

The following tables summarize reported yields for key reaction types relevant to the synthesis of this compound and related phenylethanoid glycosides.

Table 1: Reported Yields for Acylation and Deprotection Steps

Reaction StepReagents/CatalystProductYield (%)Reference
Regioselective O-6 BenzoylationBenzoyl chlorides, Me2SnCl212a-12e73-81%[1]
Regioselective O-6 AcylationCinnamoyl chlorides, Me2SnCl2Acylated GlucosidesExcellent[1]
Acetyl Group RemovalK2CO3, MeOH/H2OTetraol 1192%[1]

Table 2: Reported Overall Yields for Phenylpropanoid Glycosides

Target MoleculeNumber of StepsKey StrategyOverall Yield (%)Reference
Acteoside6Minimized protection/deprotection18.6%[1][2]
Calceolarioside A / Syringalide B3Chemoselective O-4 cinnamoylation>62%[2]
This compound / Eutigoside A4Regioselective Me2SnCl2-catalyzed acylationHigh[1]

Key Experimental Protocol

Example Protocol: Regioselective O-6 Acylation of 2-Phenylethyl-β-D-glucoside

This protocol is based on a highly efficient method reported for the synthesis of this compound.[1]

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the unprotected 2-phenylethyl-β-D-glucoside (1.0 eq) in anhydrous solvent (e.g., dichloromethane or THF).

  • Catalyst Addition: Add Me2SnCl2 (dimethyltin dichloride, ~1.1 eq) to the stirred solution. Stir the mixture at room temperature for 15-20 minutes.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of the appropriate cinnamoyl chloride (e.g., 4-methoxycinnamoyl chloride for this compound, ~1.2 eq) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure O-6 acylated product.

Visualizations

CalceolariosideB_Synthesis_Pathway Start Phenylethanol + Protected Glucose Derivative Glucoside 2-Phenylethyl-β-D-glucoside Start->Glucoside Glycosylation & Deprotection Acylated O-6 Acylated Glucoside Glucoside->Acylated Regioselective Acylation (e.g., with Me2SnCl2) CalceolariosideB This compound Acylated->CalceolariosideB Final Deprotection (if necessary) Low_Yield_Troubleshooting Start Low Overall Yield Detected CheckStep Isolate Low-Yield Step via Crude NMR / TLC Analysis Start->CheckStep Glycosylation Problem: Glycosylation CheckStep->Glycosylation Glycosylation Step Acylation Problem: Acylation CheckStep->Acylation Acylation Step Purification Problem: Purification CheckStep->Purification Workup / Purification SolveGlyco Check: - Reagent Purity & Dryness - Temperature Control - Promoter Stoichiometry - Solvent Choice Glycosylation->SolveGlyco SolveAcyl Check: - Acylating Agent (e.g., Acid Chloride) - Catalyst (e.g., Me2SnCl2) - Anhydrous Conditions Acylation->SolveAcyl SolvePurify Check: - Column Decomposition (Silica) - Recrystallization Solvent/Rate - Mechanical Transfer Losses Purification->SolvePurify

References

Validation & Comparative

validation of Calceolarioside B antiviral activity against SARS-CoV-2 variants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antiviral and immunomodulatory properties of Calceolarioside B reveals its potential as a promising therapeutic candidate against SARS-CoV-2. This guide provides a detailed comparison of its efficacy against the Omicron BA.2 variant with other established antiviral agents, supported by experimental data and detailed protocols.

Executive Summary

This compound, a natural phenylethanoid glycoside, has demonstrated significant in vitro activity against the SARS-CoV-2 Omicron BA.2 variant. Its primary mechanism of action involves the inhibition of viral entry into host cells by interfering with the interaction between the viral spike (S) protein and the angiotensin-converting enzyme 2 (ACE2) receptor.[1][2][3] Beyond its direct antiviral effects, this compound also exhibits potent immunomodulatory properties, mitigating the inflammatory response often associated with severe COVID-19.[1][2][3] This dual-action capability positions this compound as a noteworthy candidate for further investigation in the development of COVID-19 therapeutics. This guide presents the available quantitative data, experimental methodologies, and a comparative overview with other antiviral compounds.

Antiviral Activity against SARS-CoV-2 Omicron BA.2

Recent studies have quantified the inhibitory effects of this compound against a pseudovirus expressing the spike protein of the SARS-CoV-2 Omicron BA.2 variant. The key findings are summarized in the table below.

CompoundVirus/VariantCell LineEC50 / IC50CC50Selectivity Index (SI)Reference
This compound SARS-CoV-2 Omicron BA.2 (pseudovirus)RLE-6TN~60 µM (EC50)~2118 µM~35.3[2]
Remdesivir SARS-CoV-2 Omicron subvariantsVero E60.96 (median IC50-fold change vs reference)Not ReportedNot Reported[4]
Nirmatrelvir (Paxlovid) SARS-CoV-2 Omicron subvariantsVero E60.62 (median IC50-fold change vs reference)Not ReportedNot Reported[4]
Molnupiravir SARS-CoV-2 Omicron subvariantsVero E60.4 (median IC50-fold change vs reference)Not ReportedNot Reported[4]

Note: The data for Remdesivir, Nirmatrelvir, and Molnupiravir are presented as the median fold change in IC50 against various Omicron subvariants compared to a reference strain and are derived from a different study than the data for this compound. Direct comparison of absolute efficacy should be made with caution due to differences in experimental protocols, cell lines, and virus systems used.

Mechanism of Action: A Two-Pronged Approach

This compound combats SARS-CoV-2 through a dual mechanism involving direct antiviral activity and immunomodulation.

Inhibition of Viral Entry

This compound effectively blocks the entry of the SARS-CoV-2 Omicron BA.2 variant into host cells.[1][2][3] This is achieved by binding to the receptor-binding domain (RBD) of the viral spike protein, thereby preventing its attachment to the ACE2 receptor on the host cell surface.[1][2][3] Biolayer interferometry (BLI) assays have demonstrated a high binding affinity of this compound to the Omicron BA.2 spike-RBD with a dissociation constant (KD) of 11 μM.[1] At a concentration of 100 µM, this compound was shown to reduce the binding of the spike-RBD to ACE2 by over 70%, and at 200 µM, this inhibition increased to 90%.[1][2]

cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Protein Spike Protein ACE2 Receptor ACE2 Receptor Spike Protein->ACE2 Receptor Binds to Viral Entry Viral Entry ACE2 Receptor->Viral Entry Mediates This compound This compound This compound->Spike Protein Inhibits Binding

Caption: this compound blocking SARS-CoV-2 entry.

Immunomodulatory Effects

In addition to its antiviral activity, this compound demonstrates significant immunomodulatory effects by regulating inflammatory responses.[1][2][3] Severe COVID-19 is often characterized by a "cytokine storm," an overproduction of inflammatory cytokines. This compound has been shown to modulate inflammation through the NF-κB and MAPK signaling pathways.[1][3] This leads to a reduction in the expression of pro-inflammatory cytokines such as IL-6 and promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1][2][5]

SARS-CoV-2 SARS-CoV-2 NF-kB / MAPK Signaling NF-kB / MAPK Signaling SARS-CoV-2->NF-kB / MAPK Signaling Activates Pro-inflammatory Cytokines (IL-6) Pro-inflammatory Cytokines (IL-6) NF-kB / MAPK Signaling->Pro-inflammatory Cytokines (IL-6) Induces Macrophage M1 (Pro-inflammatory) Macrophage M1 (Pro-inflammatory) NF-kB / MAPK Signaling->Macrophage M1 (Pro-inflammatory) Promotes Macrophage M2 (Anti-inflammatory) Macrophage M2 (Anti-inflammatory) This compound This compound This compound->NF-kB / MAPK Signaling Inhibits This compound->Macrophage M2 (Anti-inflammatory) Promotes

Caption: Immunomodulatory pathway of this compound.

Experimental Protocols

The validation of this compound's antiviral activity involved several key in vitro experiments.

Pseudovirus Entry Assay
  • Objective: To determine the inhibitory effect of this compound on viral entry.

  • Method: A pseudovirus system expressing the SARS-CoV-2 Omicron BA.2 spike protein and carrying a reporter gene (e.g., luciferase or GFP) is used to infect host cells overexpressing the ACE2 receptor. The cells are treated with varying concentrations of this compound. The level of reporter gene expression is measured to quantify the extent of viral entry and the inhibitory effect of the compound.

  • Workflow:

cluster_workflow Pseudovirus Entry Assay Workflow ACE2-expressing cells ACE2-expressing cells Incubate with this compound Incubate with this compound ACE2-expressing cells->Incubate with this compound Pseudovirus (Omicron BA.2 Spike) Pseudovirus (Omicron BA.2 Spike) Pseudovirus (Omicron BA.2 Spike)->Incubate with this compound Measure Reporter Gene Expression Measure Reporter Gene Expression Incubate with this compound->Measure Reporter Gene Expression Determine EC50 Determine EC50 Measure Reporter Gene Expression->Determine EC50

Caption: Workflow for the pseudovirus entry assay.

Biolayer Interferometry (BLI) Assay
  • Objective: To measure the binding affinity between this compound and the SARS-CoV-2 spike protein RBD.

  • Method: The spike protein RBD is immobilized on a biosensor tip. The tip is then dipped into solutions containing various concentrations of this compound. The association and dissociation of this compound to the RBD are monitored in real-time to determine the binding kinetics and the dissociation constant (KD).

Cell Viability (Cytotoxicity) Assay
  • Objective: To determine the concentration at which this compound becomes toxic to host cells.

  • Method: RLE-6TN cells are incubated with a range of concentrations of this compound. Cell viability is then assessed using a standard method such as the MTT assay. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Conclusion and Future Directions

The available data strongly suggest that this compound is a promising dual-function agent against the SARS-CoV-2 Omicron BA.2 variant, exhibiting both direct antiviral and beneficial immunomodulatory activities. Its ability to inhibit viral entry and simultaneously quell the inflammatory response addresses two critical aspects of COVID-19 pathology.

While the in vitro efficacy of this compound is evident, further research is warranted. Head-to-head comparative studies against other leading antivirals using standardized assays and cell lines would provide a more definitive assessment of its relative potency. Moreover, studies using live SARS-CoV-2 virus are necessary to validate the findings from pseudovirus assays. Ultimately, preclinical studies in animal models will be crucial to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound, paving the way for potential clinical development. The exploration of natural compounds like this compound offers a valuable avenue in the ongoing search for effective and broadly applicable COVID-19 treatments.

References

A Comparative Analysis of Calceolarioside B and Other Phenylethanoid Glycosides: Biological Activities and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylethanoid glycosides (PhGs) are a diverse class of natural compounds found in many medicinal plants, renowned for their wide-ranging pharmacological effects. This guide provides a comparative study of Calceolarioside B and other prominent PhGs, including Acteoside (Verbascoside), Forsythoside B, and Poliumoside. We will delve into their comparative antioxidant, anti-inflammatory, and neuroprotective activities, supported by experimental data. Detailed experimental protocols and visualizations of key signaling pathways are provided to facilitate further research and drug development.

Comparative Biological Activity

The biological efficacy of phenylethanoid glycosides is often attributed to their unique chemical structures, which typically feature a hydroxy-substituted phenylethyl moiety and a hydroxy-substituted cinnamoyl group linked to a central glucose unit. Variations in the sugar moieties and their linkages, as well as the nature and position of acyl groups, lead to differences in their therapeutic potential.

Antioxidant Activity

The antioxidant capacity of PhGs is a cornerstone of their therapeutic effects, enabling them to scavenge free radicals and mitigate oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods to evaluate this activity, with lower IC50 values indicating higher antioxidant potency.

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
This compound 94.60[1]Not available
Acteoside 11.277.8
Forsythoside B 15.810.2
Poliumoside 18.312.5

Data for Acteoside, Forsythoside B, and Poliumoside are from a comparative study and thus directly comparable. This compound data is from a separate study.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. PhGs exhibit potent anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and modulating inflammatory signaling pathways.

CompoundNitric Oxide (NO) Inhibition IC50 (µM)Effect on Pro-inflammatory Cytokines
Calceolarioside A *Not availableSignificantly reduces the LPS-induced secretion of IL-6, TNF-α, and IL-1β in a concentration-dependent manner.
Acteoside ~75.0Inhibits the production of TNF-α, IL-1β, and IL-6.
Verbascoside 382.01[2]Downregulates pro-inflammatory cytokines.
Forsythoside B Not availableDown-regulates the levels of TNF-α and IL-6.
Poliumoside 8.47 (RLAR inhibition)Inhibits the release of TNF-α and IL-6 in LPS-induced RAW 264.7 cells.[3]

Data for Calceolarioside A, a close structural analog of this compound, is used as a proxy. RLAR: Rat Lens Aldose Reductase.

Neuroprotective Activity

The neuroprotective effects of PhGs are of significant interest for the treatment of neurodegenerative diseases. These compounds can protect neuronal cells from oxidative stress-induced damage and apoptosis. The PC12 cell line is a common model for assessing neuroprotection.

CompoundNeuroprotective Effect on PC12 Cells (H2O2-induced oxidative stress)
Calceolarioside A *Protects against Aβ25–35-induced cell injury.
Acteoside Markedly protects PC12 cells from H2O2-induced damage by improving cell viability by 12.092–25.289%.[4]
Verbascoside Protects against 6-OHDA-induced damage in PC12 cells.
Forsythoside B Effectively protects PC12 cells against H2O2-induced cell damage and apoptosis.[5]
Poliumoside Not specifically evaluated in the reviewed literature for H2O2-induced stress in PC12 cells, but shows strong antioxidant activity.

Data for Calceolarioside A is used as a proxy.

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and aid in the design of future experiments.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds (this compound, other PhGs) in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][7][8]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[6][7][8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of % inhibition against sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9]

  • Working Solution: Dilute the ABTS•+ stock solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Sample Preparation: Prepare serial dilutions of the test compounds in methanol.

  • Reaction Mixture: Add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution in a 96-well plate.[9]

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.

Nitric Oxide (NO) Scavenging Assay (Griess Reagent)

This method assesses the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL), to induce NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[10][11]

  • Measurement: After a short incubation period (5-10 minutes) at room temperature, measure the absorbance at 540 nm.[10][11]

  • Calculation: The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is then calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Phenylethanoid glycosides exert their biological effects by modulating various cellular signaling pathways. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the antioxidant response.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Several PhGs, including Forsythoside B and Acteoside, have been shown to inhibit this pathway at various points.[12][13][14][15][16][17][18]

NF_kB_Inhibition NF-κB Signaling Pathway Inhibition by Phenylethanoid Glycosides LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB NF-κB/IκB Complex NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates to nucleus NFkB_IkB->NFkB releases ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_nuc->ProInflammatory induces ForsythosideB Forsythoside B ForsythosideB->IKK inhibits Acteoside Acteoside Acteoside->NFkB inhibits translocation CalceolariosideA Calceolarioside A CalceolariosideA->ProInflammatory reduces production Nrf2_Activation Nrf2 Antioxidant Response Pathway Activation OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1/Nrf2 Complex OxidativeStress->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to AntioxidantEnzymes Antioxidant Enzyme Transcription (e.g., HO-1) ARE->AntioxidantEnzymes activates Poliumoside Poliumoside Poliumoside->Nrf2 promotes dissociation

References

A Comparative Analysis of the Anti-inflammatory Effects of Calceolarioside B and Acteoside (Verbascoside)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the anti-inflammatory properties of two structurally related phenylpropanoid glycosides, Calceolarioside B and Acteoside (also known as verbascoside). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of these compounds in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. Phenylpropanoid glycosides are a class of natural compounds that have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects. Acteoside, a well-studied compound, is known to occur in over 220 plant species and has a recognized history in traditional medicine for treating inflammatory conditions.[1] this compound, a structurally similar compound, has also demonstrated promising anti-inflammatory and immunomodulatory activities. This guide provides a comparative overview of their mechanisms of action, supported by experimental data.

Comparative Overview of Anti-inflammatory Mechanisms

Both this compound and acteoside exert their anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. However, the extent and focus of the available research differ. Acteoside has been extensively studied, with its mechanisms of action well-documented. Research on this compound, while promising, is less comprehensive.

Key Anti-inflammatory Pathways:

  • NF-κB Signaling Pathway: Both compounds have been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[2][3] The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.[4][5][6][7]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Both this compound and acteoside have been found to modulate this pathway, which plays a role in the production of inflammatory cytokines.[2][3][8]

Downstream Effects:

  • Pro-inflammatory Cytokines: Both compounds effectively reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][9][10][11]

  • Inflammatory Enzymes: Acteoside has been shown to decrease the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key mediators of inflammation.[12][13]

  • Macrophage Polarization: this compound has been observed to promote the switch of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, suggesting a role in resolving inflammation.[3]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a direct comparison of the efficacy of this compound and acteoside.

Table 1: Effects on Pro-inflammatory Cytokine Production

CompoundModelStimulantConcentration/DoseCytokineInhibition/ReductionReference
Calceolarioside A*LPS-stimulated THP-1 cellsLPSConcentration-dependentIL-6, TNF-α, IL-1βSignificant reduction[9][10]
This compoundNot SpecifiedNot SpecifiedNot SpecifiedIL-643.18% reduction[3]
ActeosideIL-32-treated THP-1 cellsIL-32Not SpecifiedIL-1β, IL-6, IL-8, TNF-αAttenuated expression[2]
ActeosideTSLP-induced human mast cellsTSLPNot SpecifiedIL-6, IL-13, TNF-α, IL-1βDecreased expression[2]
ActeosideLPS-stimulated RAW264.7 cellsLPSNot SpecifiedPro-inflammatory cytokinesDecreased[11]

*Note: Data for Calceolarioside A, a closely related compound, is included due to the limited direct quantitative data for this compound's effect on multiple cytokines.

Table 2: Effects on Inflammatory Enzymes and Oxidative Stress Markers

CompoundModelStimulantConcentrationTargetEffectReference
ActeosideTHP-1 cellsLPS and IFN-γ100 µMiNOS expression and activitySignificant decrease[12]
ActeosideNot SpecifiedNot SpecifiedIC50 = 0.09 µg/mLDPPH radical scavengingHigh activity[2]
ActeosideNot SpecifiedNot SpecifiedIC50 = 2.6 µg/mLH₂O₂ scavengingMore potent than ascorbic acid[2]
ActeosideNot SpecifiedNot SpecifiedIC50 = 19.89 µg/mLDPPH radical scavengingHigh activity[2]
ActeosideNot SpecifiedCu²⁺-induced LDL lipid peroxidationIC50 = 63.31 µg/mLLDL lipid peroxidationInhibitory activity[2]
ActeosideNot SpecifiedNot SpecifiedIC50 = 53.3 µMXanthine oxidase activityInhibitory activity[14]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and acteoside.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α TLR4 TLR4/TNFR Stimulus->TLR4 IKK IKK Complex TLR4->IKK activates IkappaB IκB IkappaB_NFkappaB IκB-NF-κB Complex IKK->IkappaB_NFkappaB phosphorylates IκB Degradation Degradation IkappaB->Degradation NFkappaB NF-κB NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus translocates to IkappaB_NFkappaB->IkappaB degrades IkappaB_NFkappaB->NFkappaB releases DNA DNA NFkappaB_nucleus->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes induces CalceolariosideB_Acteoside This compound & Acteoside CalceolariosideB_Acteoside->IKK inhibit CalceolariosideB_Acteoside->NFkappaB_nucleus inhibit translocation MAPK_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / Cytokines ASK1 ASK1 Stimulus->ASK1 Raf Raf Stimulus->Raf MKK MKK3/4/6/7 ASK1->MKK p38_JNK p38 / JNK MKK->p38_JNK AP1 AP-1 p38_JNK->AP1 ERK ERK ERK->AP1 MEK MEK1/2 MEK->ERK Raf->MEK Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression CalceolariosideB_Acteoside This compound & Acteoside CalceolariosideB_Acteoside->p38_JNK inhibit phosphorylation CalceolariosideB_Acteoside->ERK inhibit phosphorylation

References

Cross-Validation of Calceolarioside B Activity: A Comparative Guide to Assay Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Calceolarioside B, a phenylethanoid glycoside, across various assay platforms. The objective is to offer a clear, data-driven overview of its antioxidant and anti-inflammatory properties to support further research and development. This document summarizes available quantitative data, details experimental protocols, and visualizes the key signaling pathways potentially modulated by this compound.

Quantitative Analysis of this compound Bioactivity

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound.

Table 1: Antioxidant Activity of this compound

Assay PlatformEnd-point MeasurementIC50 Value (μM)Reference Compound
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging AssaySpectrophotometric measurement of DPPH radical reduction94.60[1][2]Not specified in source

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of this compound

Assay PlatformTarget/Cell LineEnd-point MeasurementConcentration/IC50 Value
Rat Lens Aldose Reductase (RLAR) Inhibition AssayEnzyme inhibitionInhibition of aldose reductase activityIC50: 23.99 μM[1][2]
LPS- and Pseudovirus-induced Inflammation AssayRLE-6TN cellsReduction of Interleukin-6 (IL-6) levels200 μM[2]
Anti-proliferative AssayHuman hormone-refractory prostate cancer PC-3 cell linesInhibition of cell proliferation~10-15% inhibition at 30 μM[2]

Note: There is a notable lack of publicly available quantitative data for this compound across a broader range of antioxidant (e.g., ABTS, FRAP, ORAC) and anti-inflammatory (e.g., TNF-α, IL-1β, NO inhibition) assays. The majority of detailed experimental data is available for the related compound, Calceolarioside A.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and cross-study comparisons.

DPPH Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., in methanol) is prepared to a specific concentration, resulting in an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the this compound solution. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured using a spectrophotometer at the maximum absorbance wavelength of DPPH.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Rat Lens Aldose Reductase (RLAR) Inhibition Assay

This assay measures the inhibition of aldose reductase, an enzyme implicated in diabetic complications.

  • Enzyme Preparation: Aldose reductase is purified from rat lenses.

  • Reaction Mixture: The assay mixture typically contains a buffer (e.g., phosphate buffer), NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme preparation.

  • Inhibition Study: this compound at various concentrations is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.

  • Measurement: The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Calculation: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value is then determined from a dose-response curve.

Cell-Based Cytokine Release Assay (Example: IL-6)

This assay quantifies the reduction of pro-inflammatory cytokine release from cells stimulated with an inflammatory agent.

  • Cell Culture: A suitable cell line (e.g., RLE-6TN) is cultured under standard conditions.

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a period to allow for cytokine production and release into the culture medium.

  • Sample Collection: The cell culture supernatant is collected.

  • Quantification: The concentration of the target cytokine (e.g., IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for that cytokine.

  • Data Analysis: The reduction in cytokine levels in treated cells compared to untreated, stimulated cells is calculated.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the potential signaling pathways modulated by this compound and a general experimental workflow for its activity assessment.

G Potential Anti-inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Calceolarioside_B This compound Calceolarioside_B->IKK Inhibits? Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression Induces Cytokines IL-6, TNF-α Gene_Expression->Cytokines

Caption: Putative NF-κB signaling pathway inhibition by this compound.

G Potential Antioxidant Signaling Pathway of this compound cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Calceolarioside_B This compound Calceolarioside_B->Keap1 Modulates? ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Activates Antioxidant_Enzymes HO-1, NQO1, etc. Gene_Expression->Antioxidant_Enzymes

Caption: Putative Nrf2-mediated antioxidant response activated by this compound.

G General Experimental Workflow for this compound Activity Start Start: this compound In_vitro_assays In vitro Assays Start->In_vitro_assays Antioxidant_assays Antioxidant Assays (DPPH, ABTS, FRAP, ORAC) In_vitro_assays->Antioxidant_assays Anti_inflammatory_assays Anti-inflammatory Assays (LPS-stimulated macrophages, Cytokine profiling) In_vitro_assays->Anti_inflammatory_assays Enzyme_inhibition_assays Enzyme Inhibition Assays (e.g., Aldose Reductase) In_vitro_assays->Enzyme_inhibition_assays Cell_based_assays Cell-based Mechanistic Assays Antioxidant_assays->Cell_based_assays Anti_inflammatory_assays->Cell_based_assays Data_analysis Data Analysis & Interpretation Enzyme_inhibition_assays->Data_analysis Signaling_pathway_analysis Signaling Pathway Analysis (Western Blot for Nrf2, NF-κB) Cell_based_assays->Signaling_pathway_analysis Gene_expression_analysis Gene Expression Analysis (qPCR for antioxidant/inflammatory genes) Cell_based_assays->Gene_expression_analysis Signaling_pathway_analysis->Data_analysis Gene_expression_analysis->Data_analysis

Caption: A generalized workflow for assessing the biological activity of this compound.

References

A Comparative Analysis of Calceolarioside B and Forsythoside A in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the neuroprotective efficacy of two prominent phenylethanoid glycosides, Calceolarioside B and Forsythoside A. This report synthesizes experimental data on their mechanisms of action, including anti-inflammatory, antioxidant, and anti-apoptotic effects, and presents a comparative overview of their therapeutic potential in various models of neurological disorders.

This guide provides a comprehensive comparison of the neuroprotective properties of this compound and Forsythoside A, two natural compounds that have garnered significant interest in the scientific community. While both compounds exhibit promising neuroprotective effects, their efficacy and underlying mechanisms can vary depending on the specific neurological condition being modeled. This document aims to provide a clear, data-driven comparison to aid researchers in their exploration of novel therapeutic strategies for neurodegenerative diseases and acute brain injury.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound and Forsythoside A. It is important to note that these data are collated from separate studies employing different experimental models, and direct head-to-head comparisons should be made with caution.

Table 1: In Vivo Neuroprotective Effects of this compound and Forsythoside A

ParameterThis compoundForsythoside AExperimental Model
Infarct Volume Reduction ↓ Significant reduction at 10 mg/kg and 20 mg/kg[1][2]↓ Significant reductionRat model of middle cerebral artery occlusion/reperfusion (MCAO/R)[1][2]
Neurological Deficit Score ↓ Significantly improved[1][2]↓ Significantly improvedRat model of MCAO/R[1][2]
Cognitive Decline ↓ Counteracted cognitive decline↑ Ameliorated memory and cognitive impairmentsAPP/PS1 mouse model of Alzheimer's Disease[3][4]
Aβ Deposition ↓ Ameliorated↓ SuppressedAPP/PS1 mouse model of Alzheimer's Disease[3][4]
Tau Phosphorylation ↓ Ameliorated↓ SuppressedAPP/PS1 mouse model of Alzheimer's Disease[3][4]
Microglia Activation ↓ Attenuated[3][4]↓ Decreased numberAPP/PS1 mouse model of Alzheimer's Disease[5] / Gerbil model of transient cerebral global ischemia[5]
Astrocyte Activation ↓ Attenuated[3][4]↓ Decreased numberAPP/PS1 mouse model of Alzheimer's Disease[5] / Gerbil model of transient cerebral global ischemia[5]

Table 2: In Vitro Neuroprotective Effects of Forsythoside A

ParameterEffect of Forsythoside AExperimental Model
Cell Viability ↑ Dose-dependently improved (p < 0.001)Aβ₁₋₄₂-exposed N2a cells[5]
↑ Significantly improved (p < 0.001)Erastin-exposed HT22 cells[5]
Oxidative Stress (MDA levels) ↓ Dose-dependently decreased (p < 0.05)Aβ₁₋₄₂-exposed N2a cells[5]
↓ Significantly suppressed (p < 0.001)Erastin-stimulated HT22 cells[5]
Glutathione (GSH) Levels ↑ Significantly increased (p < 0.001)Erastin-stimulated HT22 cells[5]
Nitric Oxide (NO) Production ↓ Dose-dependently reduced (p < 0.001)LPS-stimulated BV2 cells[5]
Interleukin-1β (IL-1β) Production ↓ Dose-dependently reduced (p < 0.001)LPS-stimulated BV2 cells[5]
Interleukin-6 (IL-6) Production ↓ Dose-dependently reduced (p < 0.001)LPS-stimulated BV2 cells[5]

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and Forsythoside A are mediated through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

This compound

This compound has been shown to exert its neuroprotective effects primarily through the inhibition of inflammatory pathways. A key mechanism is the suppression of the NLRP3 inflammasome , a multiprotein complex that plays a critical role in the innate immune response and is implicated in various neuroinflammatory conditions.[1][2][6] By inhibiting the NLRP3 inflammasome, this compound can reduce the production of pro-inflammatory cytokines such as IL-1β. Furthermore, this compound has been found to modulate the NF-κB signaling pathway , a central regulator of inflammation.[3][4] The activation of SIRT1 also appears to be a crucial component of its mechanism, contributing to the inhibition of the NLRP3 pathway and oxidative stress.[1][2]

Calceolarioside_B_Signaling cluster_stress Cellular Stress cluster_CB This compound cluster_pathway Signaling Cascade cluster_outcome Cellular Response Stress Neuroinflammatory Stimuli NFkB NF-κB Signaling Stress->NFkB NLRP3 NLRP3 Inflammasome Stress->NLRP3 CB This compound SIRT1 SIRT1 CB->SIRT1 Activates CB->NFkB Inhibits SIRT1->NLRP3 Inhibits NFkB->NLRP3 Primes Inflammation ↓ Neuroinflammation NLRP3->Inflammation

Caption: this compound Signaling Pathway in Neuroprotection.

Forsythoside A

Forsythoside A demonstrates a broader spectrum of action, targeting both inflammatory and oxidative stress pathways. A prominent mechanism is the activation of the Nrf2 signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Forsythoside A has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of downstream targets like heme oxygenase-1 (HO-1) and glutathione peroxidase 4 (GPX4).[5][7][8] This activation of the Nrf2/HO-1 and Nrf2/GPX4 axes contributes significantly to its antioxidant and anti-ferroptotic effects. Additionally, Forsythoside A has been reported to inhibit the IKK/IκB/NF-κB signaling pathway , thereby reducing the production of pro-inflammatory mediators.[5][7]

Forsythoside_A_Signaling cluster_stress Cellular Stress cluster_FA Forsythoside A cluster_pathway Signaling Cascade cluster_downstream Downstream Effectors cluster_outcome Cellular Response Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB IKK/IκB/NF-κB Pathway Inflammatory_Stimuli->NFkB FA Forsythoside A FA->Nrf2 Activates FA->NFkB Inhibits HO1 HO-1 Nrf2->HO1 GPX4 GPX4 Nrf2->GPX4 Pro_inflammatory Pro-inflammatory Cytokines NFkB->Pro_inflammatory Antioxidant ↑ Antioxidant Defense HO1->Antioxidant Anti_ferroptosis ↓ Ferroptosis GPX4->Anti_ferroptosis Anti_inflammatory ↓ Neuroinflammation

Caption: Forsythoside A Signaling Pathway in Neuroprotection.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used in the cited studies to evaluate the neuroprotective effects of this compound and Forsythoside A.

Animal Models of Neurological Disease
  • Alzheimer's Disease (APP/PS1 Mouse Model): This transgenic mouse model overexpresses human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations associated with familial Alzheimer's disease. These mice develop age-dependent Aβ plaques, neuroinflammation, and cognitive deficits, mimicking key aspects of AD pathology.[3][4]

    • Drug Administration: Forsythoside B was administered intragastrically for 36 days.[3][4]

    • Behavioral Tests: Cognitive functions were assessed using the Morris water maze, Y-maze, and open-field tests.[3][4]

    • Histopathological and Biochemical Analysis: Brain tissues were analyzed for Aβ deposition, tau phosphorylation, glial cell activation (GFAP and Iba1), and levels of inflammatory proteins using immunohistochemistry, ELISA, and western blotting.[3][4]

  • Cerebral Ischemia (Middle Cerebral Artery Occlusion/Reperfusion - MCAO/R Rat Model): This model induces focal cerebral ischemia by temporarily occluding the middle cerebral artery, followed by reperfusion. It is a widely used model to study the pathophysiology of ischemic stroke and to evaluate potential neuroprotective agents.[1][2]

    • Drug Administration: Forsythoside B was administered intraperitoneally for 3 days prior to MCAO/R.[1][2]

    • Assessment of Brain Injury: Cerebral infarct volume was measured using TTC staining, and neurological deficit scores were evaluated.[1][2]

    • Biochemical Analysis: Serum levels of inflammatory factors and antioxidant enzymes were measured. Activation of SIRT1 and inhibition of the NLRP3 pathway were assessed by western blot and immunohistochemistry.[1][2]

  • Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model: EAE is the most commonly used animal model for multiple sclerosis. It is induced by immunization with myelin antigens, leading to an autoimmune response against the central nervous system, resulting in inflammation, demyelination, and paralysis.

    • Forsythoside B Treatment: Forsythoside B was administered to EAE mice, and clinical symptoms and morbidity were monitored.[6]

    • Histological and Molecular Analysis: Spinal cord tissue was analyzed for inflammatory response, demyelination, and glial cell activation. The formation of the NLRP3 inflammasome was investigated in microglia and astrocytes.[6]

Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Compound Administration cluster_assessment Neuroprotective Assessment AD_Model APP/PS1 Mice (Alzheimer's) Treatment This compound or Forsythoside A Treatment AD_Model->Treatment Stroke_Model MCAO/R Rats (Stroke) Stroke_Model->Treatment EAE_Model EAE Mice (Multiple Sclerosis) EAE_Model->Treatment Behavior Behavioral Tests (Cognition, Motor Function) Treatment->Behavior Histology Histopathology (Infarct Volume, Plaque Load) Treatment->Histology Biochemistry Biochemical Assays (Cytokines, Oxidative Stress Markers) Treatment->Biochemistry Molecular Molecular Analysis (Western Blot, IHC) Treatment->Molecular

Caption: General Experimental Workflow for In Vivo Studies.

In Vitro Cell-Based Assays
  • Neuroblastoma Cell Lines (N2a, HT22): These cell lines are commonly used to model neuronal injury.

    • Aβ₁₋₄₂-exposed N2a cells: Used to model Alzheimer's-like toxicity. Cell viability was assessed using the MTT assay, and oxidative stress was measured by malondialdehyde (MDA) levels.[5]

    • Erastin-stimulated HT22 cells: Used to model ferroptosis, a form of iron-dependent cell death. Cell viability, MDA levels, and glutathione (GSH) levels were measured.[5]

  • Microglial Cell Line (BV2): This cell line is used to study neuroinflammation.

    • LPS-stimulated BV2 cells: Lipopolysaccharide (LPS) is used to induce an inflammatory response. The production of nitric oxide (NO) and pro-inflammatory cytokines (IL-1β, IL-6) was measured in the cell culture medium.[5]

Conclusion

Both this compound and Forsythoside A demonstrate significant neuroprotective potential through their anti-inflammatory and antioxidant properties. Forsythoside A appears to have a broader mechanism of action, targeting both oxidative stress via the Nrf2 pathway and inflammation through NF-κB inhibition. The available quantitative data for Forsythoside A is also more extensive across different in vitro models. This compound shows strong anti-inflammatory effects, particularly through the inhibition of the NLRP3 inflammasome and NF-κB signaling.

While the presented data provides a valuable comparative overview, it is crucial to acknowledge that the studies were conducted in different experimental settings. Direct, head-to-head comparative studies are necessary to definitively determine the relative efficacy of these two compounds for specific neurological conditions. Future research should also focus on elucidating the full spectrum of signaling pathways modulated by this compound and further exploring the therapeutic window and optimal dosing for both compounds. This guide serves as a foundational resource for researchers to build upon in the quest for effective neuroprotective therapies.

References

Investigating the Synergistic Potential of Calceolarioside B: A Call for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the exploration of synergistic drug combinations holds immense promise for enhancing therapeutic efficacy and overcoming drug resistance. While Calceolarioside B, a phenylethanoid glycoside found in various medicinal plants, has demonstrated a range of biological activities, including antiviral and immunomodulatory effects, a comprehensive review of current scientific literature reveals a significant gap in research regarding its synergistic effects with other compounds.

At present, there are no published studies that specifically investigate the synergistic potential of this compound in combination with other therapeutic agents. The existing research primarily focuses on the standalone properties of this natural compound. For instance, studies have highlighted its ability to inhibit viral entry into host cells and modulate inflammatory responses by reducing levels of inflammatory markers like IL-6.[1] The chemical and physical properties of this compound have also been characterized.[2][3]

While direct data on this compound combinations is lacking, the broader field of synergistic drug research offers established methodologies and frameworks that could be applied to future investigations of this compound. Studies on other natural products and conventional drugs provide valuable insights into experimental design and data analysis for assessing synergy.

Methodologies for Assessing Synergy

To guide future research into the synergistic potential of this compound, this section outlines common experimental protocols and analytical methods used to evaluate drug combinations.

Experimental Protocols

A critical first step in assessing synergy involves robust in vitro and in vivo experimental designs. Key assays include:

  • Cell Viability Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[4][5] This assay can be used to determine the half-maximal inhibitory concentration (IC50) of this compound and a potential partner compound, both individually and in combination.

  • Apoptosis Assays: To determine if a drug combination induces programmed cell death, various assays can be employed. These include flow cytometry with Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cells, and Western blotting to detect the cleavage of key apoptotic proteins like PARP and caspases.[6][7]

  • Isobolographic Analysis: This graphical method is a standard for evaluating the interaction between two drugs.[8][9] It involves plotting the doses of two drugs that produce a specific effect (e.g., 50% cell death). The resulting isobole can indicate synergy, additivity, or antagonism.[8]

  • Combination Index (CI): The CI method, based on the median-effect principle, provides a quantitative measure of the interaction between two or more drugs. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[10]

Hypothetical Experimental Workflow

The following diagram illustrates a potential workflow for investigating the synergistic effects of this compound with a hypothetical partner compound, "Compound X."

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (if synergy observed) A Determine IC50 of This compound and Compound X B Cell Viability Assay (MTT) with combinations A->B C Isobolographic Analysis B->C D Calculate Combination Index (CI) B->D E Apoptosis Assays (Annexin V, Western Blot) D->E If CI < 1 F Signaling Pathway Analysis E->F G Animal Model Selection F->G H Administer Compounds (alone and in combination) G->H I Tumor Growth Measurement H->I J Toxicity Assessment H->J

Caption: Hypothetical workflow for synergy investigation.

Potential Signaling Pathways for Investigation

Given the known anti-inflammatory properties of this compound, future synergistic studies could explore its effects on key signaling pathways implicated in various diseases. Based on the mechanisms of other synergistic combinations, potential pathways to investigate for this compound could include:

  • NF-κB Signaling Pathway: This pathway is a critical regulator of inflammation and cell survival. Investigating the combined effect of this compound and another agent on the activation of NF-κB could reveal synergistic anti-inflammatory or anti-cancer effects.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Many natural products exert their effects through modulation of this pathway.[11]

  • PI3K/Akt Signaling Pathway: This pathway plays a crucial role in cell growth, survival, and metabolism. The synergistic effect on key proteins in this pathway, such as Akt, could be a focus of investigation.[12]

The diagram below illustrates a simplified representation of these interconnected signaling pathways, which could be a starting point for mechanistic studies of this compound combinations.

signaling_pathways extracellular External Stimuli (e.g., Growth Factors, Cytokines) receptor Cell Surface Receptors extracellular->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras ikk IKK receptor->ikk akt Akt pi3k->akt mtor mTOR akt->mtor nucleus Nucleus mtor->nucleus raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->nucleus nfkb NF-κB ikk->nfkb nfkb->nucleus gene_expression Gene Expression (Proliferation, Survival, Inflammation) nucleus->gene_expression

Caption: Key signaling pathways for synergy investigation.

Conclusion and Future Directions

While the current body of research does not provide direct evidence for the synergistic effects of this compound with other compounds, its known biological activities suggest that such investigations are a promising and necessary next step. By employing established methodologies for synergy assessment and exploring relevant signaling pathways, researchers can unlock the full therapeutic potential of this compound. Future studies are warranted to explore combinations of this compound with conventional chemotherapeutic agents, other natural products, and targeted therapies. The resulting data will be invaluable for the drug development community and could lead to novel and more effective treatment strategies for a range of diseases.

References

Validating Calceolarioside B's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Calceolarioside B, a phenylethanoid glycoside, has garnered significant interest for its therapeutic potential, primarily attributed to its dual mechanism of action: inhibition of aldose reductase and modulation of interleukin-6 (IL-6). This guide provides a comparative analysis of this compound's performance against other alternatives and outlines how knockout (KO) models can be pivotal in validating its mechanism of action.

I. Comparative Analysis of this compound and Alternatives

This compound's therapeutic effects stem from its ability to target key pathways in metabolic and inflammatory diseases. Below is a comparison with established alternatives for its primary mechanisms of action.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. This compound has been identified as an inhibitor of this enzyme.

Table 1: Comparison of Aldose Reductase Inhibitors

CompoundClassIC50 (Aldose Reductase)Clinical StatusKey Findings in Preclinical/Clinical Studies
This compound Phenylethanoid GlycosideNot extensively reportedPreclinicalDemonstrates in vitro inhibition of rat lens aldose reductase.
Epalrestat Carboxylic acid derivative~0.1 µMApproved in Japan, India, ChinaShown to improve nerve function and subjective symptoms in diabetic neuropathy patients[1][2][3].
Sorbinil Spirohydantoin~0.6 µMWithdrawnShowed some efficacy in early trials but was withdrawn due to severe hypersensitivity reactions[1].
Fidarestat Spirohydantoin~1.5 nMInvestigationalDemonstrated improvements in nerve conduction velocity in some clinical trials[2].
Interleukin-6 (IL-6) Modulation

IL-6 is a pleiotropic cytokine with a central role in inflammation. This compound has been shown to reduce IL-6 levels, suggesting its potential in treating inflammatory conditions.[4]

Table 2: Comparison of IL-6 Modulators

Compound/DrugClassMechanism of ActionClinical StatusKey Findings in Preclinical/Clinical Studies
This compound Phenylethanoid GlycosideReduces IL-6 expression[4]PreclinicalShown to decrease IL-6 levels in cell-based assays[4].
Tocilizumab Humanized monoclonal antibodyIL-6 receptor antagonistApprovedEffective in treating rheumatoid arthritis and other inflammatory conditions by blocking IL-6 signaling[5][6].
Siltuximab Chimeric monoclonal antibodyBinds to and neutralizes IL-6ApprovedUsed in the treatment of multicentric Castleman disease[5][6].
Curcumin Natural polyphenolDownregulates IL-6 expressionPreclinical/ClinicalExhibits anti-inflammatory effects by reducing IL-6 and other pro-inflammatory cytokines.

II. Validation of Mechanism of Action Using Knockout Models

While in vitro data for this compound is promising, validating its mechanism of action in vivo is crucial. Knockout (KO) animal models offer a powerful tool for this purpose by allowing researchers to study the effects of a compound in the absence of its putative target.

Proposed Experimental Workflow for Knockout Model Validation

G cluster_0 Model Selection cluster_1 Treatment Groups cluster_2 Induction of Pathology cluster_3 Outcome Assessment WT Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_CalB WT + this compound WT->WT_CalB KO Target Gene KO Mice (e.g., Aldose Reductase KO or IL-6 KO) KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_CalB KO + this compound KO->KO_CalB Induce_Diabetes Induce Diabetes (for Aldose Reductase KO) WT_Vehicle->Induce_Diabetes Induce_Inflammation Induce Inflammation (for IL-6 KO) WT_Vehicle->Induce_Inflammation WT_CalB->Induce_Diabetes WT_CalB->Induce_Inflammation KO_Vehicle->Induce_Diabetes KO_Vehicle->Induce_Inflammation KO_CalB->Induce_Diabetes KO_CalB->Induce_Inflammation Biochemical Biochemical Assays (e.g., Sorbitol levels, IL-6 levels) Induce_Diabetes->Biochemical Histological Histological Analysis Induce_Diabetes->Histological Functional Functional Tests (e.g., Nerve conduction velocity, Clinical scoring) Induce_Diabetes->Functional Induce_Inflammation->Biochemical Induce_Inflammation->Histological Induce_Inflammation->Functional

Caption: Experimental workflow for validating this compound's mechanism of action using knockout mice.

Hypothetical Outcomes and Interpretations

a) Aldose Reductase Knockout (AR-KO) Model

  • Hypothesis: If this compound's primary mechanism for mitigating diabetic complications is through aldose reductase inhibition, its beneficial effects will be diminished in AR-KO mice.

  • Expected Results:

    • Wild-Type (WT) Mice: Diabetic WT mice treated with this compound would show a significant reduction in tissue sorbitol levels and improvement in endpoints like nerve conduction velocity compared to vehicle-treated diabetic WT mice.

    • AR-KO Mice: Diabetic AR-KO mice are inherently protected from sorbitol accumulation.[7][8][9][10] Therefore, treatment with this compound in these mice would likely show no additional significant improvement in diabetic complication endpoints compared to vehicle-treated diabetic AR-KO mice.

  • Signaling Pathway:

G cluster_0 Polyol Pathway in WT Mice Glucose Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Complications Diabetic Complications Sorbitol->Complications Fructose Fructose AR->Sorbitol SDH->Fructose CalB This compound CalB->AR

Caption: this compound inhibits aldose reductase in the polyol pathway.

b) Interleukin-6 Knockout (IL-6 KO) Model

  • Hypothesis: If this compound's anti-inflammatory effects are primarily mediated by reducing IL-6, its efficacy will be attenuated in IL-6 KO mice subjected to an inflammatory challenge.

  • Expected Results:

    • Wild-Type (WT) Mice: In an inflammation model (e.g., LPS-induced), WT mice treated with this compound would exhibit a significant reduction in systemic and tissue-specific inflammatory markers compared to vehicle-treated WT mice.

    • IL-6 KO Mice: IL-6 KO mice will have a blunted inflammatory response to begin with.[11][12][13][14] The administration of this compound in these mice is expected to show a less pronounced anti-inflammatory effect compared to its effect in WT mice, as the primary target of its action is absent.

  • Signaling Pathway:

G cluster_0 Inflammatory Cascade in WT Mice Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage IL6 IL-6 Macrophage->IL6 Inflammation Inflammation IL6->Inflammation CalB This compound CalB->IL6

Caption: this compound reduces IL-6 production, mitigating inflammation.

III. Experimental Protocols

Detailed methodologies for key experiments are provided below.

Aldose Reductase Activity Assay

This assay measures the enzymatic activity of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Tissue homogenate (e.g., lens, sciatic nerve)

  • Phosphate buffer (0.067 M, pH 6.2)

  • NADPH solution (25 x 10⁻⁵ M)

  • DL-glyceraldehyde (substrate, 5 x 10⁻⁴ M)

  • This compound or alternative inhibitor at various concentrations

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH solution, and the tissue supernatant containing aldose reductase.

  • Add varying concentrations of this compound or the alternative inhibitor to the reaction mixture.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately measure the decrease in absorbance at 340 nm for 3-5 minutes at 30-second intervals.

  • The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Calculate the percentage inhibition at each inhibitor concentration and determine the IC50 value.[15][16]

Interleukin-6 (IL-6) ELISA

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of IL-6 in biological samples.

Materials:

  • IL-6 ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)

  • Serum, plasma, or cell culture supernatant samples

  • Microplate reader

Procedure (General Outline):

  • Prepare standards and samples according to the kit manufacturer's instructions.

  • Add standards and samples to the wells of the microplate pre-coated with an anti-IL-6 antibody. Incubate for the specified time.

  • Wash the wells to remove unbound substances.

  • Add a biotin-conjugated anti-human IL-6 antibody to each well and incubate.

  • Wash the wells and add streptavidin-HRP conjugate. Incubate.

  • Wash the wells and add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of IL-6 bound.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IL-6 in the samples by comparing their absorbance to the standard curve.[17][18]

Conclusion

This compound presents a promising multi-target therapeutic agent. While preclinical data on its aldose reductase inhibition and IL-6 modulation are encouraging, rigorous in vivo validation is essential. The use of aldose reductase and IL-6 knockout models, as outlined in this guide, will be instrumental in unequivocally defining its mechanism of action and solidifying its potential for further drug development. The comparative data and experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing our understanding and application of this novel compound.

References

Comparative Docking Analysis of Calceolarioside B and Its Analogues Against Aldose Reductase

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in silico evaluation of Calceolarioside B and its related phenylethanoid glycosides as potential inhibitors of aldose reductase.

This guide provides a comparative overview of the molecular docking studies of this compound and its structural analogues, including Verbascoside (Acteoside), Forsythoside B, and Poliumoside, against the therapeutic target Aldose Reductase (AR). Elevated AR activity is implicated in the pathogenesis of diabetic complications, making it a crucial target for drug discovery. This document summarizes the available quantitative data, provides a detailed experimental protocol for conducting similar in silico studies, and visualizes key experimental workflows and biological pathways.

Data Presentation: A Comparative Look at Inhibitory Potency

The following tables summarize the available experimental inhibition data and molecular docking scores for this compound and its analogues against Aldose Reductase. It is important to note that the data has been compiled from various studies, and direct comparison of docking scores should be approached with caution due to potential variations in computational methodologies.

Table 1: Experimental Inhibition of Aldose Reductase by this compound and its Analogues

CompoundAnalogue OfTarget EnzymeIC50 (µM)
This compound-Rat Lens Aldose Reductase (RLAR)23.99
Verbascoside (Acteoside)This compoundRecombinant Human Aldose Reductase (rhAR)-
Forsythoside BThis compound--
PoliumosideThis compoundRat Lens Aldose Reductase (RLAR)8.47

Table 2: Comparative Molecular Docking Scores against Aldose Reductase

CompoundBinding Energy (kcal/mol)Source Software
This compound--
Verbascoside (Acteoside)-10.08AutoDock
Forsythoside B--
Poliumoside--

Binding energy is a measure of the affinity between the ligand and the protein target; a more negative value typically indicates a stronger interaction. Docking data for this compound, Forsythoside B, and Poliumoside against Aldose Reductase were not explicitly found in the reviewed literature, highlighting a gap in current research.

Experimental Protocols: A Guide to In Silico Docking

This section outlines a representative experimental protocol for performing molecular docking studies of phenylethanoid glycosides, such as this compound and its analogues, against Aldose Reductase. This protocol is a synthesis of methodologies reported in various studies.[1][2][3][4][5]

1. Software and Resource Requirements:

  • Molecular Docking Software: AutoDock Vina, Schrödinger Glide, or similar.[1]

  • Visualization Software: PyMOL, Discovery Studio Visualizer, or UCSF Chimera.

  • Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target protein (e.g., human Aldose Reductase, PDB ID: 1US0).[2]

  • Ligand Structure Database: PubChem or similar databases for obtaining the 3D structures of the ligands (this compound and its analogues).

2. Protein Preparation:

  • Receptor Retrieval: Download the crystal structure of human Aldose Reductase from the PDB.

  • Preprocessing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.

  • Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges) to the protein.

3. Ligand Preparation:

  • Ligand Retrieval: Obtain the 3D structures of this compound, Verbascoside, Forsythoside B, and Poliumoside from a chemical database like PubChem.

  • Energy Minimization: Perform energy minimization of the ligand structures to obtain a stable conformation.

  • Torsion Angle Definition: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

4. Molecular Docking Procedure:

  • Grid Box Generation: Define a grid box that encompasses the active site of Aldose Reductase. The dimensions of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.

  • Docking Simulation: Perform the docking simulation using the chosen software. The Lamarckian Genetic Algorithm is a commonly used search algorithm in AutoDock.[4]

  • Pose Selection: The docking software will generate multiple binding poses for each ligand. These poses are typically ranked based on their predicted binding energy. The pose with the lowest binding energy is generally considered the most favorable.

5. Analysis of Results:

  • Binding Energy Evaluation: Analyze the binding energies of the top-ranked poses to predict the binding affinity of each ligand for Aldose Reductase.

  • Interaction Analysis: Visualize the docked poses to identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the amino acid residues in the active site of the protein.

Mandatory Visualizations

This section provides diagrams created using Graphviz to illustrate key workflows and biological pathways relevant to the study of this compound and its analogues.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (PDB) Grid_Box_Generation Grid Box Generation Protein_Preparation->Grid_Box_Generation Ligand_Preparation Ligand Preparation (PubChem) Docking_Execution Docking Execution (e.g., AutoDock Vina) Ligand_Preparation->Docking_Execution Grid_Box_Generation->Docking_Execution Pose_Clustering Pose Clustering & Ranking Docking_Execution->Pose_Clustering Interaction_Analysis Binding Mode & Interaction Analysis Pose_Clustering->Interaction_Analysis

Caption: General workflow for a molecular docking study.

NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Activation Stimulus->Receptor IKK IKK Activation Receptor->IKK IkB_P IκBα Phosphorylation IKK->IkB_P IkB_Deg IκBα Degradation IkB_P->IkB_Deg NFkB_Release NF-κB (p65/p50) Release IkB_Deg->NFkB_Release NFkB_Translocation NF-κB Translocation NFkB_Release->NFkB_Translocation Phenylethanoids This compound & Analogues Phenylethanoids->IkB_P Inhibition Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Phenylethanoid glycosides, including this compound and its analogues, have been shown to exert anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[9] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus.[9] Once in the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines and chemokines.[6]

This compound and its analogues have been reported to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[7][8] By stabilizing the NF-κB/IκBα complex in the cytoplasm, these compounds effectively block the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators. This mechanism contributes to the anti-inflammatory properties observed for this class of natural products.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Calceolarioside B

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Calceolarioside B must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established safety standards and regulatory requirements.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, improper disposal can pose a significant risk to both human health and the environment. Adherence to the following procedures is critical for mitigating these risks.

Hazard and Disposal Summary

For quick reference, the following table summarizes the key hazard classifications and disposal recommendations for this compound.

Identifier Hazard Classification Disposal Recommendation
This compound Acute toxicity, Oral (Category 4)[1]Dispose of contents/container to an approved waste disposal plant[1].
Acute aquatic toxicity (Category 1)[1]Avoid release to the environment[1].
Chronic aquatic toxicity (Category 1)[1]Collect spillage[1].

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any hazardous chemical, involves a systematic approach from initial handling to final removal by a licensed service. The following workflow outlines the necessary steps to be taken within the laboratory.

Calceolarioside_B_Disposal_Workflow cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_storage Temporary Storage & Labeling cluster_disposal Final Disposal A 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Designate a Hazardous Waste Accumulation Area A->B Establish Safe Zone C 3. Use a Dedicated, Labeled, and Leak-Proof Waste Container B->C Prepare Container D 4. Collect Waste this compound (Solid or in Solution) C->D Begin Collection E 5. Collect Contaminated Materials (e.g., pipette tips, gloves) D->E Include Contaminated Items F 6. Securely Seal the Waste Container E->F Post-Collection G 7. Affix Hazardous Waste Label (Include Chemical Name, Hazards) F->G Proper Identification H 8. Store in Designated Area, Away from Incompatible Materials G->H Safe Storage I 9. Arrange for Pickup by a Licensed Hazardous Waste Disposal Service H->I Schedule Removal J 10. Document Waste Transfer (Maintain Records) I->J Maintain Compliance

Figure 1. Workflow for the proper disposal of this compound.

Detailed Methodologies for Disposal:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles with side shields, and a lab coat[1].

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Segregate solid waste (e.g., contaminated consumables) from liquid waste.

  • Containerization:

    • Use a designated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition and have a secure, leak-proof lid.

    • The original container may be used for disposal if it is properly labeled as waste[2].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a list of its components and concentrations.

    • Indicate the associated hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").

    • Note the accumulation start date on the label[2].

  • Accumulation and Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from drains and incompatible materials[2].

  • Spill Management:

    • In the event of a spill, treat the spilled material and any cleanup supplies (e.g., absorbent pads, contaminated PPE) as hazardous waste[3].

    • Collect the spillage and place it in the designated hazardous waste container[1]. Avoid allowing the substance to enter drains or waterways.

  • Final Disposal:

    • This compound waste must not be disposed of down the drain or in regular trash[3][4].

    • Disposal must be conducted through your institution's EHS program or a licensed hazardous waste disposal company[3][4][5]. This ensures the waste is transported to an approved waste disposal plant in accordance with federal, state, and local regulations[1].

  • Empty Containers:

    • An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[3].

    • After triple-rinsing, deface the original label and dispose of the container as regular trash, unless institutional policy dictates otherwise[3].

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management guidelines and safety data sheets for the most current and detailed information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.